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  • Product: 8-Azaspiro[4.6]undecane hydrochloride
  • CAS: 1955557-60-4

Core Science & Biosynthesis

Foundational

physicochemical properties of 8-Azaspiro[4.6]undecane hydrochloride

An in-depth technical analysis of 8-Azaspiro[4.6]undecane hydrochloride requires moving beyond basic chemical identifiers to understand its strategic utility in modern drug discovery. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 8-Azaspiro[4.6]undecane hydrochloride requires moving beyond basic chemical identifiers to understand its strategic utility in modern drug discovery. As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a three-dimensional architectural tool designed to solve complex pharmacokinetic bottlenecks.

This whitepaper dissects the , the causality behind its structural advantages, and the self-validating analytical workflows required to profile it.

The Fsp³ Paradigm: Structural Causality of Spirocycles

Historically, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic rings due to their ease of synthesis. However, these planar structures often suffer from poor aqueous solubility, high lipophilicity, and promiscuous off-target binding (the "flatland" problem).

8-Azaspiro[4.6]undecane hydrochloride represents a deliberate departure from this paradigm. By fusing a seven-membered azepane ring with a five-membered cyclopentane ring at a single quaternary carbon, the molecule achieves a highly rigid, three-dimensional geometry. This spirocyclic architecture inherently increases the molecule's Fsp³ value (fraction of sp³-hybridized carbons).

The Causality of Physicochemical Improvement:

  • Enhanced Solubility: The 3D bulkiness of the spirocycle disrupts the flat pi-pi stacking that typically creates highly stable, insoluble crystal lattices in aromatic compounds. This departure from high lipophilicity leads to markedly improved aqueous solubility[1].

  • Metabolic Stability: The absence of vulnerable aromatic C-H bonds reduces the number of soft spots susceptible to Cytochrome P450 (CYP450) mediated oxidation, thereby lowering intrinsic clearance.

  • Target Selectivity: The rigid spatial arrangement of the secondary amine (the "exit vector") allows for precise, pre-organized interactions with biological targets, reducing the entropic penalty of binding and minimizing off-target toxicity[2].

Core Physicochemical Parameters

The fundamental properties of 8-Azaspiro[4.6]undecane hydrochloride dictate its handling, formulation, and downstream application in synthesis.

Table 1: Fundamental Chemical and Physicochemical Identifiers

ParameterValue / Description
Chemical Name 8-Azaspiro[4.6]undecane hydrochloride
CAS Number 1955557-60-4[3]
Molecular Formula C₁₀H₂₀ClN (Free base: C₁₀H₁₉N)[4]
Molecular Weight 189.73 g/mol [3]
SMILES String Cl.C1CCC2(C1)CCCNCC2[4]
Fsp³ Value 1.0 (10 out of 10 carbons are sp³ hybridized)
Physical State White crystalline solid
Ionization (pKa) Basic secondary amine (Expected pKa ~9.5 - 10.5)

Self-Validating Analytical Workflows

To rigorously profile the physicochemical properties of spirocyclic building blocks, empirical data must be generated through self-validating experimental systems. Computational predictions (like cLogP) often fail for complex, ionizable 3D structures. Below are the gold-standard, step-by-step methodologies used to validate this scaffold.

Protocol A: Thermodynamic Aqueous Solubility Assessment

Causality: Kinetic solubility assays (using DMSO stock spikes) often artificially inflate solubility data due to the formation of supersaturated or amorphous states. Thermodynamic solubility measures the true equilibrium between the crystalline solid and the aqueous phase, which is critical for predicting oral bioavailability.

  • Preparation: Weigh exactly 2.0 mg of crystalline 8-Azaspiro[4.6]undecane hydrochloride into a 2 mL glass HPLC vial.

  • Equilibration: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4. Ensure the presence of undissolved solid (if the solution is completely clear, add more compound to ensure saturation).

  • Incubation: Seal the vial and agitate on an orbital shaker at 300 RPM for 24 hours at a constant 37°C. Self-Validation: 24 hours ensures thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV (or LC-MS/MS) against a standard calibration curve prepared in a co-solvent (e.g., 50% Acetonitrile/Water) to determine the exact molar solubility.

Protocol B: Lipophilicity (LogD₇.₄) via Shake-Flask Method

Causality: Because the secondary amine of 8-Azaspiro[4.6]undecane is predominantly protonated at physiological pH, LogP (which only accounts for neutral species) is misleading. LogD₇.₄ accurately reflects the biological partitioning of the ionized molecule.

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS for 24 hours to create mutually saturated phases.

  • Spiking: Dissolve 1 mg of the compound in 1 mL of the saturated aqueous phase.

  • Partitioning: Add 1 mL of the saturated n-octanol phase to the aqueous solution in a glass vial. Vortex vigorously for 5 minutes, then shake at room temperature for 1 hour.

  • Phase Separation: Centrifuge at 3,000 RPM for 10 minutes to ensure a crisp phase boundary.

  • Analysis: Sample both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS.

  • Calculation: LogD₇.₄ = Log₁₀([Concentration in Octanol] /[Concentration in Aqueous]). Self-Validation: Perform mass balance calculations to ensure no compound was lost to glass adsorption.

Protocol C: Microsomal Metabolic Stability (CLint)

Causality: To prove the metabolic advantage of the spirocyclic core over planar aromatics, the compound is subjected to Human Liver Microsomes (HLM) to assess CYP450-mediated degradation.

  • Reaction Setup: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 RPM for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound. Calculate the half-life (t₁/₂) and intrinsic clearance (CLint). Self-Validation: Run Verapamil concurrently as a high-clearance positive control to validate microsomal activity.

Comparative Matrix: The Spirocyclic Advantage

When evaluating 8-Azaspiro[4.6]undecane hydrochloride against traditional planar scaffolds (e.g., phenylpiperidines), the empirical data generated from the workflows above typically reveals a stark contrast in developability metrics.

Table 2: Expected Profiling Matrix (Planar vs. Spirocyclic Scaffolds)

Profiling MetricPlanar Scaffold (e.g., Phenylpiperidine)Spirocyclic Scaffold (8-Azaspiro[4.6]undecane)
Fsp³ Value ~0.45 (Low 3D complexity)1.00 (High 3D complexity)
Thermodynamic Sol. (pH 7.4) < 50 µM (Prone to crystallization)> 500 µM (Disrupted lattice packing)
Lipophilicity (LogD₇.₄) > 3.0 (Highly lipophilic)1.0 - 2.0 (Optimal for oral absorption)
Metabolic Stability (HLM CLint) High (Rapid aromatic oxidation)Low (Resistant to CYP450 degradation)

Workflow Visualization

The following diagram maps the logical progression from scaffold synthesis through rigorous physicochemical validation, ensuring that only highly developable spirocyclic candidates progress to lead optimization.

G Synthesis Scaffold Synthesis 8-Azaspiro[4.6]undecane HCl Verification Structural Verification (NMR, LC-MS) Synthesis->Verification Profiling Physicochemical Profiling (E-E-A-T Validated) Verification->Profiling Solubility Thermodynamic Solubility (Shake-Flask, pH 7.4) Profiling->Solubility Lipophilicity Lipophilicity (LogD) (Octanol/Water Partition) Profiling->Lipophilicity Metabolism Metabolic Stability (HLM Clearance Assay) Profiling->Metabolism Analysis Data Synthesis & Fsp3 Validation Solubility->Analysis Lipophilicity->Analysis Metabolism->Analysis Optimization Lead Optimization (Drug Candidate) Analysis->Optimization

Workflow for physicochemical profiling and validation of spirocyclic amine scaffolds.

References

  • MolPort. "8-azaspiro[4.6]undecane hydrochloride | 1955557-60-4". MolPort Database. Available at:[Link]

  • Chiaradia-Delatorre, L. D., et al. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery (PubMed). Available at:[Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Organic Solubility Dynamics of 8-Azaspiro[4.6]undecane Hydrochloride

Executive Summary In modern medicinal chemistry, the strategic incorporation of spirocyclic scaffolds is a proven method to escape "flatland." By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of spirocyclic scaffolds is a proven method to escape "flatland." By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles inherently improve metabolic stability and alter physicochemical properties compared to their planar aromatic counterparts . 8-Azaspiro[4.6]undecane hydrochloride (CAS: 1955557-60-4) is a prime example of such a building block .

However, processing this compound in organic synthesis or formulation requires a rigorous understanding of its solubility profile. As a secondary amine hydrochloride salt, its solubility in organic solvents is not dictated by the lipophilicity of the spirocycle alone, but by a complex thermodynamic competition between the ionic crystal lattice energy and the solvation power of the chosen solvent. This guide provides an in-depth technical analysis of these solubility dynamics and establishes a self-validating protocol for empirical quantification.

Structural Causality & Solvation Thermodynamics

The solubility of an organic salt like 8-Azaspiro[4.6]undecane HCl in non-aqueous media is governed by the Born-Haber thermodynamic cycle. The dissolution process is the sum of two primary energy transfers:

  • Lattice Energy ( ΔHlat​ ): The energy required to break the highly ordered, ionically bonded crystal lattice of the protonated spirocycle and the chloride anion. This is always an endothermic process.

  • Solvation Energy ( ΔHsolv​ ): The energy released when the organic solvent molecules surround and stabilize the gaseous ions. This is an exothermic process.

For 8-Azaspiro[4.6]undecane HCl to dissolve in an organic solvent, the solvent must possess a high enough dielectric constant ( ε ) to separate the charges, or sufficient hydrogen-bonding capacity to stabilize the Cl− anion and the R2​NH2+​ cation . In non-polar solvents (e.g., heptane), the weak London dispersion forces cannot overcome ΔHlat​ , resulting in insolubility. In low-dielectric halogenated solvents (e.g., dichloromethane), the compound dissolves marginally via ion-pairing , where the cation and anion remain tightly associated in solution rather than fully dissociating.

G Solid 8-Azaspiro[4.6]undecane HCl (Crystal Lattice) Gas Gaseous Ions (R2NH2+ & Cl-) Solid->Gas Lattice Energy (ΔH_lat > 0) Solvated Solvated Ions (in Organic Solvent) Solid->Solvated Dissolution (ΔH_diss) Gas->Solvated Solvation Energy (ΔH_solv < 0)

Thermodynamic cycle of 8-Azaspiro[4.6]undecane HCl dissolution in organic solvents.

Organic Solvent Solubility Matrix

The following table synthesizes the expected thermodynamic solubility of 8-Azaspiro[4.6]undecane HCl across various organic solvent classes at standard ambient temperature (25°C).

Table 1: Thermodynamic Solubility Profile of 8-Azaspiro[4.6]undecane HCl (25°C)

Solvent ClassSpecific SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Protic Methanol32.7> 50.0Strong H-bonding with both Cl− and R2​NH2+​
Polar Protic Ethanol24.520.0 - 50.0Moderate H-bonding; limited by alkyl chain bulk
Polar Aprotic DMSO46.730.0 - 60.0High polarity; strong cation solvation via oxygen
Polar Aprotic DMF36.715.0 - 30.0Strong dipole-ion interactions
Halogenated Dichloromethane8.91.0 - 5.0Dissolution via tightly bound ion-pairing
Non-Polar Heptane1.9< 0.1Insufficient energy to overcome lattice enthalpy

Experimental Methodology: Self-Validating Solubility Protocol

To empirically determine the exact solubility of 8-Azaspiro[4.6]undecane HCl for process chemistry or assay development, a highly controlled shake-flask method must be employed.

The Causality Behind the Analytical Design

Because 8-Azaspiro[4.6]undecane is a purely aliphatic spirocycle, it lacks a UV chromophore . Standard HPLC-UV methods will fail to detect it accurately. Therefore, quantification mandates the use of Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Furthermore, spirocyclic amines are notorious for non-specific binding to standard PTFE or nylon syringe filters. To prevent artificially low concentration readings, phase separation must be achieved via high-speed centrifugation rather than filtration.

Step-by-Step Protocol

This protocol is designed as a self-validating system : it includes internal checks to ensure the crystal form has not altered and that equilibrium has been reached.

  • Saturation: Add an excess amount of 8-Azaspiro[4.6]undecane HCl solid (e.g., 100 mg) to 1.0 mL of the target organic solvent in a sealed glass vial. Causality: Excess solid guarantees the solution reaches its thermodynamic saturation limit rather than a kinetic state.

  • Isothermal Equilibration: Agitate the suspension at a constant 25°C (±0.1°C) for 24 hours using an orbital thermoshaker. Causality: 24 hours is required to eliminate supersaturation artifacts and ensure true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C. Causality: Centrifugation avoids the analyte adsorption issues commonly caused by membrane filters.

  • Dilution: Immediately transfer an exact aliquot of the supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Causality: Immediate dilution prevents the compound from precipitating out of solution if the ambient temperature drops.

  • Solid-State Validation (Crucial): Recover the residual undissolved solid pellet at the bottom of the tube, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This validates that the compound did not disproportionate into its free-base form or form a solvate during the 24-hour equilibration.

  • Quantification: Inject the diluted supernatant into an HPLC-CAD system. Calculate the concentration against a 5-point standard curve ( R2>0.999 ).

Workflow Step1 Excess Solid Addition Step2 Isothermal Equilibration Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Supernatant Dilution Step3->Step4 Step5 HPLC-CAD Quantification Step4->Step5

Standardized self-validating shake-flask workflow for thermodynamic solubility determination.

Strategic Applications in Drug Design

Understanding the distinct solubility profile of 8-Azaspiro[4.6]undecane HCl unlocks several strategic advantages in pharmaceutical development:

  • Reaction Engineering: When utilizing this compound in nucleophilic substitutions or Buchwald-Hartwig cross-couplings, polar aprotic solvents (DMF, DMSO) are ideal. They provide sufficient solubility for the salt while leaving the nucleophilic nitrogen available once a mild organic base (like DIPEA) is introduced to neutralize the hydrochloride.

  • Purification via Anti-Solvent Crystallization: The stark contrast between its high solubility in methanol and near-zero solubility in heptane makes the Methanol/Heptane binary system an ideal choice for anti-solvent crystallization, allowing for the recovery of highly pure crystalline APIs.

References

  • Oxa-spirocycles: synthesis, properties and applications Chemical Science (RSC Publishing) URL:[Link]

  • Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents Journal of Solution Chemistry URL:[Link]

Foundational

Molecular Structure, Conformation, and Therapeutic Utility of 8-Azaspiro[4.6]undecane Hydrochloride: A Technical Guide

Executive Summary In modern drug discovery, the transition from planar, predominantly aromatic molecules to structurally complex, three-dimensional architectures is a critical paradigm shift. This strategy, often termed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, predominantly aromatic molecules to structurally complex, three-dimensional architectures is a critical paradigm shift. This strategy, often termed "escaping flatland," correlates directly with improved clinical success rates by enhancing target specificity and physicochemical properties [1].

8-Azaspiro[4.6]undecane hydrochloride represents a privileged spirocyclic scaffold that perfectly embodies this shift. By fusing a highly flexible seven-membered azepane ring with a five-membered cyclopentane ring via a single quaternary carbon, this molecule achieves a strictly orthogonal geometry. As a Senior Application Scientist, I frequently leverage such scaffolds to replace flat bioisosteres (like piperidine or azepane) to eliminate off-target liabilities (e.g., hERG binding) while dramatically improving aqueous solubility. This guide deconstructs the stereoelectronics, conformational dynamics, and analytical workflows required to validate this unique molecular system.

Molecular Architecture & Stereoelectronics

The structural identity of 8-azaspiro[4.6]undecane is dictated by its spiro[4.6] core and the precise placement of the nitrogen atom.

The Spirocyclic Core (C5)

The central defining feature is the spiro carbon (C5), which is fully sp3 -hybridized. This quaternary center enforces a strict tetrahedral geometry (bond angles ≈109.5∘ ), forcing the cyclopentane (C1–C4) and azepane (C6–C11) rings into mutually orthogonal planes. This orthogonality is the root causality of the molecule's high Fsp3​ (fraction of sp3 carbons) and its ability to project substituents into a spherical 3D vector space [2].

Conformational Dynamics

Rings of different sizes respond differently to the steric constraints of a spiro fusion:

  • The Cyclopentane Ring (5-membered): To minimize eclipsing interactions (Pitzer strain) between adjacent methylene protons, this ring undergoes rapid pseudorotation. It constantly shifts between envelope and half-chair conformations.

  • The Azepane Ring (7-membered): Unsubstituted cycloheptanes are highly flexible, but the azepane ring in this scaffold is constrained. To minimize transannular steric clashes (Prelog strain) across the 7-membered cavity, the ring preferentially locks into a twist-chair conformation . The spiro fusion at C5 severely restricts the pseudorotation pathway, creating distinct low-energy conformers.

  • The 8-Aza Position: The nitrogen is located at position 8 (C5–C6–C7–N8). This specific distance from the spiro center ensures that any functionalization at the amine projects outward without severe steric hindrance from the orthogonal cyclopentane ring.

G A 8-Azaspiro[4.6]undecane Core B Cyclopentane Ring (Envelope/Half-Chair) A->B Orthogonal Fusion C Azepane Ring (Twist-Chair) A->C Spiro Restriction D Minimized Pitzer Strain B->D Rapid Pseudorotation E Minimized Prelog Strain C->E Conformational Locking

Conformational dynamics and strain minimization in the 8-azaspiro[4.6]undecane core.

Physicochemical Properties & The Hydrochloride Salt Effect

The isolation of 8-azaspiro[4.6]undecane as a hydrochloride salt is a deliberate choice in chemical development. Protonation of the secondary amine ( NH2+​ ) fundamentally alters the molecule's behavior. In the solid state, the NH2+​ acts as a dual hydrogen-bond donor, pairing with the chloride ( Cl− ) counterion to form a rigid, highly ordered crystal lattice. This causality explains the compound's high melting point, excellent bench stability, and rapid dissolution rate in aqueous media [3].

Quantitative Data Summary
ParameterValueCausality / Significance in Drug Design
Molecular Formula C10​H20​ClN Represents the protonated salt form, essential for lattice stability.
Molecular Weight 189.73 g/mol Low MW allows for extensive downstream functionalization (Lead-like).
Fsp3​ (Fraction sp3 ) 1.0 (100%)Maximizes 3D spatial coverage, reducing flatland-associated liabilities.
H-Bond Donors 2 ( NH2+​ )Facilitates strong target engagement and aqueous solvation.
H-Bond Acceptors 1 ( Cl− )Counterion dictates solid-state packing and dissolution kinetics.

Experimental Workflows for Structural Elucidation

To confidently utilize this scaffold in structure-based drug design, its conformation must be empirically validated. In our laboratory, we employ a self-validating system combining solution-state and solid-state techniques.

Workflow 1: Solution-State Conformational Analysis via VT-NMR

This workflow is designed to map the dynamic behavior of the azepane ring in physiological-like environments.

  • Solvent Selection and Sample Preparation: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of DMSO−d6​ . Causality: DMSO−d6​ is chosen over D2​O to prevent the deuterium exchange of the NH2+​ protons. Preserving these protons is critical for observing Nuclear Overhauser Effect (NOE) contacts with the adjacent carbon framework.

  • Variable-Temperature (VT) 1H -NMR Acquisition: Acquire spectra sequentially from +50°C down to -50°C. Causality: At ambient temperature, the azepane ring undergoes rapid pseudorotation, resulting in broad, time-averaged signals. Cooling to -50°C drops the thermal energy below the activation barrier of ring inversion, "freezing" the molecule into its lowest-energy twist-chair conformation and resolving distinct axial and equatorial protons.

  • 2D NOESY/ROESY Mapping: Perform 2D NOESY at the "frozen" temperature (-50°C). Causality: This establishes spatial proximity (< 5 Å) between the cyclopentane protons and the azepane protons, definitively proving the orthogonal geometry in solution.

Workflow 2: Solid-State Validation via X-Ray Crystallography

This workflow determines the absolute stereochemistry and the exact bond angles of the spiro center.

  • Crystal Growth via Vapor Diffusion: Dissolve the salt in a minimum volume of methanol. Place the vial in a sealed chamber containing a non-polar antisolvent (e.g., diethyl ether) for slow vapor diffusion. Causality: Slow diffusion facilitates the formation of a highly ordered hydrogen-bonded lattice driven by the NH2+​⋯Cl− interactions, yielding diffraction-quality single crystals.

  • X-Ray Diffraction and Phase Resolution: Mount the crystal on a diffractometer under a stream of liquid nitrogen (100 K). Causality: Cryogenic temperatures minimize thermal atomic displacement (Debye-Waller factors), providing high-resolution electron density maps that confirm the precise ≈109.5∘ angle at the C5 spiro center.

G S1 Step 1: Sample Prep (DMSO-d6 / Methanol) S2 Step 2: VT-NMR (-50°C to +50°C) S1->S2 Thermal Dynamics S4 Step 4: X-Ray Diffraction (Solid-State) S1->S4 Lattice Formation S3 Step 3: NOESY/ROESY (Spatial Proximity) S2->S3 Exchange Rates S5 Data Integration: 3D Conformational Map S3->S5 Solution State S4->S5 Absolute Stereochemistry

Experimental workflow integrating VT-NMR and XRD for 3D structural elucidation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. URL:[Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 13226651, Spiro[4.6]undecane." PubChem. URL:[Link]

Exploratory

Technical Whitepaper: Safety, Handling, and Application Workflows for 8-Azaspiro[4.6]undecane Hydrochloride in Drug Discovery

Executive Summary The paradigm of modern medicinal chemistry has increasingly shifted toward the incorporation of three-dimensional, high-Fsp³ (fraction of sp³-hybridized carbons) architectures. Within this space, 8-Azas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern medicinal chemistry has increasingly shifted toward the incorporation of three-dimensional, high-Fsp³ (fraction of sp³-hybridized carbons) architectures. Within this space, 8-Azaspiro[4.6]undecane hydrochloride (CAS: 1955557-60-4) has emerged as a highly valuable spirocyclic building block. Utilized primarily as a conformationally restricted bioisostere for planar azepanes and piperidines, this scaffold offers improved metabolic stability, enhanced aqueous solubility, and precise 3D vectorization for target binding (e.g., GPCRs and kinases)[1].

However, the unique physicochemical properties of this secondary amine hydrochloride salt demand stringent safety and handling protocols. This whitepaper provides an in-depth, causality-driven guide to the hazard profile, safe handling, and experimental processing of 8-azaspiro[4.6]undecane hydrochloride, ensuring both operator safety and the chemical integrity of downstream assays.

Logical Relationship: The Bioisosteric Advantage

Before detailing handling procedures, it is critical to understand why this compound is utilized, as its structural features directly influence its physicochemical behavior and handling requirements. The spiro-fusion creates a rigid, lipophilic core that resists cytochrome P450-mediated oxidation while maintaining the basicity of the nitrogen center[2].

Bioisostere Piperidine Traditional Piperidine/Azepane (Planar, High Clearance) Spiro 8-Azaspiro[4.6]undecane (High Fsp3, Rigid 3D Vector) Piperidine->Spiro Bioisosteric Replacement Metabolism Reduced CYP450 Metabolism Spiro->Metabolism Solubility Enhanced Aqueous Solubility Spiro->Solubility Binding Improved Target Selectivity (GPCRs) Spiro->Binding

Logical relationship: Advantages of replacing planar amines with azaspirocyclic bioisosteres.

Physicochemical Profiling & Hazard Assessment

Chemical Identity
PropertyValue
Chemical Name 8-Azaspiro[4.6]undecane hydrochloride
CAS Number 1955557-60-4
Molecular Formula C₁₀H₂₀ClN[3]
Molecular Weight 189.72 g/mol [3]
Physical Form Solid powder (typically off-white to white)[4]
Mechanistic Causality of Hazards

As a secondary amine hydrochloride, 8-azaspiro[4.6]undecane hydrochloride is inherently hygroscopic. When exposed to ambient humidity, it can deliquesce. The primary hazards associated with this compound (irritation of the skin, eyes, and respiratory tract) are driven by two factors:

  • Localized pH Shifts: If the powder contacts mucosal membranes (eyes, respiratory tract) or sweat on the skin, the dissociation of the hydrochloride salt creates a localized acidic microenvironment, leading to immediate cellular irritation[4].

  • Enhanced Penetration: The highly lipophilic spiro[4.6]undecane moiety enhances dermal and cellular penetration compared to simpler aliphatic amines, exacerbating the localized inflammatory response.

GHS Safety Data
Hazard ClassGHS CodeDescriptionMitigation Strategy
Acute Toxicity (Oral) H302Harmful if swallowedDo not eat/drink in lab; wash hands thoroughly (P264, P270).
Skin Corrosion/Irritation H315Causes skin irritationWear nitrile gloves (min 0.11mm thickness); wash immediately if exposed (P280, P302+P352).
Eye Damage/Irritation H319Causes serious eye irritationWear tight-fitting safety goggles; use eyewash station if exposed (P305+P351+P338).
STOT (Single Exposure) H335May cause respiratory irritationHandle only in a certified fume hood or ventilated enclosure (P261, P271).

(Data sourced from standardized GHS classifications for azaspirocycle hydrochlorides[4])

Experimental Workflows & Self-Validating Protocols

To ensure both safety and data integrity, handling this compound requires strict adherence to self-validating workflows. Fluffy, milled hydrochloride powders often carry a high static charge, making them prone to aerosolization.

Workflow Start 8-Azaspiro[4.6]undecane HCl (Solid Powder) PPE Don PPE & Activate Engineering Controls Start->PPE AntiStatic Apply Anti-Static Ionizer to Spatula/Vial PPE->AntiStatic Weighing Weigh in Ventilated Enclosure AntiStatic->Weighing Decision Application Pathway? Weighing->Decision InVitro In Vitro Assay (Stock Prep) Decision->InVitro Biology Synthesis Chemical Synthesis (Free-Basing) Decision->Synthesis Chemistry DissolveDMSO Dissolve in Anhydrous DMSO InVitro->DissolveDMSO DissolveDCM Suspend in DCM & Wash with Aq. Na2CO3 Synthesis->DissolveDCM Waste Dispose of Contaminated Materials (P501) DissolveDMSO->Waste DissolveDCM->Waste

Workflow for the safe handling, weighing, and processing of 8-azaspiro[4.6]undecane HCl.

Protocol A: Preparation of 10 mM In Vitro Screening Stock

Causality: Atmospheric moisture absorbed by the hygroscopic HCl salt can cause the compound to precipitate out of screening buffers or degrade DMSO stock integrity over time. Self-Validation: The protocol includes a visual clarity check and a mass-balance verification to ensure complete dissolution without aerosol loss.

  • Preparation: Ensure the analytical balance is inside a Class I powder weighing enclosure. Verify the face velocity is between 0.4–0.6 m/s.

  • De-staticing: Pass the weighing paper/vial and the metal spatula through an anti-static ionizer. Reasoning: This prevents the light powder from "jumping" due to electrostatic repulsion, mitigating inhalation risks.

  • Weighing: Accurately weigh 1.90 mg of 8-azaspiro[4.6]undecane hydrochloride into a pre-tared, amber glass vial.

  • Dissolution: In the fume hood, add exactly 1.00 mL of anhydrous, septum-sealed DMSO (≥99.9% purity) using a positive displacement pipette.

  • Validation Checkpoint: Vortex for 30 seconds. Hold the vial against a light source. The solution must be 100% optically clear. If particulates remain, sonicate for 1 minute.

  • Storage: Flush the headspace of the vial with dry Argon gas, seal tightly, and store at -20°C.

Protocol B: Free-Basing for Cross-Coupling Synthesis

Causality: When utilizing 8-azaspiro[4.6]undecane in Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations), the hydrochloride salt will rapidly quench basic catalysts and ligands[5]. The amine must be liberated (free-based) prior to use.

  • Suspension: Weigh 500 mg of 8-azaspiro[4.6]undecane hydrochloride (2.63 mmol) into a 50 mL separatory funnel. Add 15 mL of Dichloromethane (DCM). The salt will remain partially suspended.

  • Neutralization: Slowly add 15 mL of a saturated aqueous Sodium Carbonate (Na₂CO₃) solution. Reasoning: Na₂CO₃ is a mild base that effectively deprotonates the amine without causing the exothermic hydrolysis associated with strong bases like NaOH.

  • Extraction: Stopper and gently invert the funnel 10 times, venting frequently to release CO₂ gas.

  • Validation Checkpoint: Allow the layers to separate. The lower organic layer (DCM) should be completely clear, indicating the free base is fully solubilized.

  • Isolation: Collect the lower DCM layer. Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers.

  • Drying & Concentration: Dry the combined organics over anhydrous Sodium Sulfate (Na₂SO₄). Filter, and carefully concentrate under reduced pressure (water bath <30°C to prevent volatilization of the free amine). Store the resulting free base under Argon.

References

  • ChemSrc. "1955557-60-4_8-Azaspiro[4.6]undecane hydrochloride". ChemSrc Chemical Database.[Link]

  • Chupakhin, E., et al. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?". Expert Opinion on Drug Discovery, Taylor & Francis. [Link]

  • Yanagimoto, A., et al. "Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst". ChemRxiv. [Link]

  • ChemRxiv. "Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[1]hexanes". ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 8-Azaspiro[4.6]undecane Hydrochloride in the Synthesis of Advanced Bioactive Molecules

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical advantages, and validated synthetic protocols for spirocyclic integration....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical advantages, and validated synthetic protocols for spirocyclic integration.

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the paradigm of "escaping flatland" has driven the transition from planar, sp²-rich aromatic rings to complex, sp³-rich aliphatic scaffolds. Among these, spirocyclic amines have emerged as privileged bioisosteres for traditional monocyclic amines like piperidines, morpholines, and azepanes.

The 8-azaspiro[4.6]undecane scaffold, typically utilized as its hydrochloride salt for enhanced benchtop stability and precise stoichiometric handling, represents a critical building block. By fusing a 5-membered ring with a 7-membered azepane ring at a single spiro carbon, this molecule enforces a rigid, three-dimensional orthogonal conformation. This unique geometry alters the vector projection of the nitrogen lone pair and adjacent substituents, which frequently results in improved metabolic stability, reduced off-target hERG liability, and enhanced solubility compared to its monocyclic counterparts.

Physicochemical Profiling

Understanding the structural causality behind the use of 8-azaspiro[4.6]undecane is essential for rational drug design. The spiro fusion restricts the conformational flexibility inherent to the 7-membered azepane ring.

Table 1: Comparative Physicochemical Profile of Amine Building Blocks

Parameter8-Azaspiro[4.6]undecaneAzepane (Monocyclic)Piperidine (Monocyclic)
Structural Class Spirocyclic (5,7)Monocyclic (7)Monocyclic (6)
3D Globularity High (Orthogonal constraints)Low (Highly flexible)Moderate (Chair flips)
Metabolic Stability High (Steric shielding of N-adjacent carbons)Low (Prone to α-oxidation)Moderate
Typical pKa (Free base) ~9.5 - 10.5~11.0~11.2
Lipophilicity Impact Moderate-HighModerateLow-Moderate

Note: Derivatives such as 1,4-dioxa-8-azaspiro[4.6]undecane introduce heteroatoms into the 5-membered ring, further modulating the topological polar surface area (TPSA) and optimizing cellular permeability[1].

Application Workflows & Synthetic Integration

The versatility of 8-azaspiro[4.6]undecane hydrochloride allows it to be seamlessly integrated into various synthetic pathways, primarily through C-N bond-forming reactions.

Workflow A 8-Azaspiro[4.6]undecane HCl (Stable Precursor) B Free-Basing (Mild Alkaline) A->B Step 1 C Mannich Reaction (C-N Bond Formation) B->C Pathway A D Cross-Coupling (Buchwald-Hartwig) B->D Pathway B E Antimycobacterial Agents C->E Target F PIM-1 Kinase Inhibitors D->F Target

Fig 1: Synthetic integration of 8-Azaspiro[4.6]undecane into diverse bioactive therapeutic scaffolds.

Case Study A: Antimycobacterial Agents (Mannich Bases)

In the development of novel treatments for tuberculosis, indolyl azaspiroketal Mannich bases incorporating the spiro[4.6]undecane moiety have demonstrated potent, selective membrane-permeabilizing effects against mycobacteria[2]. The spirocyclic side chain proved critical for antibacterial efficacy, outperforming standard monocyclic piperidines by providing an optimal balance of lipophilicity and steric bulk that disrupts the mycobacterial membrane architecture[2].

Case Study B: PIM-1 Kinase Inhibitors for Oncology

This spirocyclic architecture has also been successfully integrated into tricyclic kinase inhibitors targeting PIM-1. PIM-1 is a proto-oncogene responsible for STAT3-mediated cell cycle progression and anti-apoptosis. By utilizing 8-azaspiro[4.6]undecane derivatives (such as 1,8-diaza-spiro[4.6]undecane), researchers developed rigid tricyclic scaffolds that precisely occupy the ATP-binding pocket of PIM-1, thereby halting tumor cell proliferation.

Pathway Spiro Spirocyclic Inhibitor (e.g., Tricyclic Scaffold) PIM1 PIM-1 Kinase Spiro->PIM1 Inhibits STAT3 STAT3 Activation PIM1->STAT3 Phosphorylates Apoptosis Apoptosis (Cell Death) PIM1->Apoptosis Blocks CellCycle Cell Cycle Progression & Anti-apoptosis STAT3->CellCycle Promotes

Fig 2: Mechanism of action for spirocycle-derived PIM-1 kinase inhibitors modulating cell survival.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that causality and mechanistic reasoning drive every experimental choice.

Protocol I: Multicomponent Mannich Condensation

Objective: Synthesis of Indolyl Azaspiroketals. Mechanistic Rationale: The reaction utilizes aqueous formaldehyde and an electron-rich indole. The spirocyclic amine first condenses with formaldehyde to form an electrophilic iminium ion intermediate. Acetic acid is used as a co-solvent/catalyst to promote iminium formation without fully protonating the amine, which would render it non-nucleophilic.

  • Preparation: In a 50 mL round-bottom flask, dissolve the indole derivative (1.0 equiv, 1.0 mmol) in a 1:1 mixture of absolute ethanol and glacial acetic acid (10 mL).

  • Iminium Formation: Add 37% aqueous formaldehyde (1.2 equiv, 1.2 mmol) followed by 8-azaspiro[4.6]undecane hydrochloride (1.1 equiv, 1.1 mmol).

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor the consumption of the indole via LC-MS.

  • Workup: Quench the reaction by pouring it into crushed ice. Basify the aqueous layer to pH 9 using saturated aqueous Na₂CO₃. Caution: Avoid strong bases like NaOH to prevent degradation of sensitive functional groups on the indole.

  • Extraction: Extract with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure Mannich base.

Protocol II: In Situ Free-Basing and Buchwald-Hartwig Amination

Objective: Coupling of 8-azaspiro[4.6]undecane to a halogenated tricyclic core. Mechanistic Rationale: Transition-metal catalyzed aminations require the free amine. While the free base can be isolated prior to reaction, it is often volatile and prone to oxidation. This protocol utilizes an excess of strong base (NaOtBu) to neutralize the hydrochloride salt in situ while simultaneously driving the catalytic reductive elimination cycle. RuPhos is selected as the ligand due to its exceptional ability to accommodate bulky, secondary spirocyclic amines.

  • Reagent Loading: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv, 0.5 mmol), 8-azaspiro[4.6]undecane hydrochloride (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and Sodium tert-butoxide (NaOtBu) (2.5 equiv, 1.25 mmol). Note: The 2.5 equivalents of base account for the neutralization of the HCl salt (1.0 equiv) plus the catalytic requirement (1.5 equiv).

  • Degassing: Evacuate and backfill the tube with Argon three times. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heating: Seal the tube and heat at 90°C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentration & Purification: Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC to isolate the target kinase inhibitor scaffold.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized bioactive molecules, rigorous analytical validation is required:

  • ¹H NMR (400 MHz, CDCl₃): The spiro-junction induces distinct magnetic environments. Look for the characteristic splitting of the methylene protons adjacent to the spiro carbon, which often appear as complex multiplets rather than simple triplets due to the restricted rotation and orthogonal ring geometry.

  • LC-MS (ESI+): Confirm the presence of the [M+H]⁺ molecular ion. For the Mannich bases, a common fragmentation pattern involves the loss of the spirocyclic amine, resulting in a stable indolyl-methyl cation.

References

  • Indolyl Azaspiroketal Mannich Bases Are Potent Antimycobacterial Agents with Selective Membrane Permeabilizing Effects and in Vivo Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • US9682991B2 - Tricyclic compounds for use as kinase inhibitors Source: Google Patents URL
  • 1,4-Dioxa-8-azaspiro[4.6]undecane - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: 8-Azaspiro[4.6]undecane Hydrochloride as a 3D Building Block for Complex Heterocycle Assembly

Strategic Rationale: Escaping Flatland Modern drug discovery has experienced a paradigm shift away from highly planar, sp2-hybridized (hetero)aromatic rings toward sp3-rich, three-dimensional architectures. This transiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: Escaping Flatland

Modern drug discovery has experienced a paradigm shift away from highly planar, sp2-hybridized (hetero)aromatic rings toward sp3-rich, three-dimensional architectures. This transition, often termed "escaping flatland," is driven by the need to improve clinical success rates by enhancing target selectivity and optimizing physicochemical properties[1].

Spirocyclic amines are premier building blocks in this structural evolution[2]. Among them, 8-azaspiro[4.6]undecane hydrochloride (CAS: 1955557-60-4) offers a highly distinct topological profile. It features a fused 5/7 spirocyclic system where the azepane (7-membered) ring provides conformational flexibility and a specific basicity profile, while the orthogonal cyclopentane (5-membered) ring acts as a steric shield. By incorporating this scaffold into complex heterocycles, medicinal chemists can project substituents into previously inaccessible spatial vectors, effectively exploring new chemical space[3].

Physicochemical Profiling & Causality

The decision to replace a standard cyclic amine (e.g., azepane or piperidine) with a spirocyclic analog is rooted in fundamental physical chemistry. The structural rigidity and steric bulk of the spiro-fusion directly alter the molecule's behavior in biological systems.

Table 1: Comparative Physicochemical Impact of Amine Scaffolds

PropertyAzepane (Flat/Flexible)8-Azaspiro[4.6]undecane (3D/Rigid)Causality / Mechanistic Benefit
Fsp3 (Fraction sp3) ModerateHighIncreased 3D character disrupts planar π-π stacking in the solid state, lowering crystal lattice energy and thereby improving aqueous solubility.
Metabolic Stability Low (α-oxidation prone)HighThe quaternary spiro-carbon introduces severe steric hindrance, physically blocking CYP450 enzymes from accessing adjacent α-carbons for oxidation.
Target Selectivity PromiscuousHighly SelectiveThe rigid, orthogonal projection of the spiro-ring restricts conformational freedom, inducing a "lock-and-key" fit that reduces off-target binding[1].
hERG Liability High RiskReduced RiskThe bulky, non-planar geometry prevents the molecule from optimally fitting into the cylindrical cavity of the hERG potassium channel[1].

Experimental Protocols: Scaffold Functionalization

As a sterically demanding secondary amine, 8-azaspiro[4.6]undecane requires precise control over reaction conditions. The following self-validating protocols detail its functionalization via transition-metal catalysis and nucleophilic substitution.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: C-N bond formation between 8-azaspiro[4.6]undecane and unactivated or sterically hindered aryl/heteroaryl bromides. Mechanistic Insight: The steric bulk of the 5/7 spirocycle impedes the reductive elimination step in the catalytic cycle. To overcome this, a highly active, bulky biarylphosphine ligand (e.g., RuPhos) is strictly required. RuPhos accelerates reductive elimination while suppressing unwanted β-hydride elimination. Furthermore, because the building block is supplied as a hydrochloride salt, an excess of strong base is mandatory to liberate the nucleophilic free amine in situ.

Materials:

  • 8-Azaspiro[4.6]undecane hydrochloride (1.2 equiv)

  • Aryl/Heteroaryl bromide (1.0 equiv)

  • Pd2(dba)3 (2.5 mol%, yielding 5 mol% active Pd)

  • RuPhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3, RuPhos, and the aryl bromide. Add anhydrous toluene and stir at room temperature for 5–10 minutes. Self-Validation: A visual color shift from dark purple (Pd2(dba)3) to a deep red/brown confirms the formation of the active Pd(0)-RuPhos complex.

  • Reagent Addition: Add 8-azaspiro[4.6]undecane hydrochloride and NaOtBu. The 3.0 equivalents of base ensure complete neutralization of the HCl salt (1 equiv) while providing sufficient base for the catalytic cycle (2 equiv).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 100 °C for 12–16 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography. Crucial: Pre-treat the silica gel with 1% Et3N in the eluent (e.g., Hexanes/EtOAc) to prevent irreversible binding and streaking of the basic spirocyclic product.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Installation of the spirocycle onto electron-deficient heterocycles (e.g., 2-chloropyrimidines, triazines, or 4-chloroquinolines)[4]. Mechanistic Insight: This reaction proceeds via a classic addition-elimination pathway. The spirocyclic amine acts as the nucleophile, attacking the electron-deficient carbon to form a stabilized Meisenheimer complex (rate-determining step), followed by rapid chloride elimination. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic organic base to maintain homogeneity and prevent side-reactions with sensitive heterocyclic electrophiles.

Materials:

  • 8-Azaspiro[4.6]undecane hydrochloride (1.1 equiv)

  • Heteroaryl chloride (1.0 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.3 M)

Step-by-Step Methodology:

  • In Situ Free-Basing: Suspend 8-azaspiro[4.6]undecane hydrochloride in anhydrous DMF. Add DIPEA dropwise and stir for 15 minutes at room temperature. Self-Validation: The cloudy suspension will transition to a clear or slightly hazy solution as the free amine is liberated.

  • Electrophile Addition: Add the heteroaryl chloride in one portion.

  • Thermal Activation: Heat the reaction mixture to 80–120 °C (temperature depends on the electrophilicity of the specific heterocycle) for 4–8 hours. Monitor conversion via LC-MS until the starting heteroaryl chloride is consumed.

  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine. Causality: The highly polar LiCl solution effectively partitions the DMF out of the organic layer, preventing co-elution during chromatography.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, concentrate in vacuo, and purify via reverse-phase HPLC or silica gel chromatography.

Workflows and Mechanistic Visualizations

LibraryWorkflow A 8-Azaspiro[4.6]undecane HCl B In Situ Free-Basing A->B DIPEA or NaOtBu C Electrophile Diversification B->C D SNAr (Heteroaryl-Cl) C->D E Buchwald-Hartwig (Aryl-Br) C->E F Amidation (R-COOH) C->F G 3D-Enriched Compound Library D->G E->G F->G

Workflow for parallel synthesis of 3D-enriched libraries using 8-azaspiro[4.6]undecane.

SNArMechanism N1 Electron-Deficient Heteroarene N2 Nucleophilic Attack (Spirocyclic Amine) N1->N2 N3 Meisenheimer Complex (Stabilized Intermediate) N2->N3 Rate-Determining Step N4 Chloride Elimination (Rearomatization) N3->N4 Fast N5 Spiro-Fused Heterocyclic Product N4->N5

Mechanistic causality of the SNAr addition-elimination pathway forming spiro-heterocycles.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry (2025). 1

  • The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery (2016).2

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry (2013). 3

  • Discovery of β-Arrestin Biased Ligands of 5-HT7R. Journal of Medicinal Chemistry (2018). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 8-Azaspiro[4.6]undecane Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 8-Azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-Azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your experiments effectively.

The synthesis of 8-Azaspiro[4.6]undecane hydrochloride is typically achieved via a two-step process: first, the formation of a spirocyclic imide precursor, followed by its reduction to the target amine, and subsequent conversion to the hydrochloride salt. This guide is structured to address specific issues you might face in each of these critical stages.

Section 1: Troubleshooting the Synthesis

This section addresses specific, common problems encountered during the synthesis, providing actionable solutions grounded in chemical principles.

Stage 1: Synthesis of the Spirocyclic Imide Precursor (8-Azaspiro[4.6]undecane-7,9-dione)

The initial step involves the condensation of cycloheptane-1,1-dicarboxylic acid with a nitrogen source like urea or an equivalent.

Q1: My yield for the 8-Azaspiro[4.6]undecane-7,9-dione precursor is consistently low. What are the primary factors to investigate?

Low yields in this condensation step often trace back to three areas: reaction equilibrium, temperature control, and reagent purity.

  • Incomplete Reaction/Unfavorable Equilibrium: This is a dehydration reaction where water is eliminated. If water is not efficiently removed, the reaction equilibrium will not favor product formation.

    • Solution: Ensure your reaction is set up to remove water as it forms. For high-boiling solvents, a Dean-Stark apparatus is ideal. If running the reaction neat (solvent-free), ensure the temperature is high enough to drive off water but low enough to prevent decomposition. A patent for a similar synthesis of 8-azaspiro[4.5]decane-7,9-dione uses a melt-phase reaction at 150-200 °C, which effectively removes water.[1]

  • Sub-optimal Temperature:

    • Too Low: The activation energy for the condensation and cyclization will not be met, leading to a sluggish or incomplete reaction.

    • Too High: This can lead to the decomposition of the starting materials or the product, often indicated by a darkening of the reaction mixture.

    • Solution: Carefully control the temperature as specified in literature protocols, typically between 160-180°C for neat reactions.[1] Use a temperature controller and ensure uniform heating of the reaction vessel.

  • Reagent Quality:

    • Solution: Ensure the cycloheptane-1,1-dicarboxylic acid is pure and dry. The presence of residual solvent or moisture in the urea can interfere with the reaction. Using fresh, high-purity reagents is always recommended.

Q2: The crude 8-Azaspiro[4.6]undecane-7,9-dione is difficult to purify and appears as a dark, oily solid. What is the best purification strategy?

The primary method for purifying the spirocyclic imide precursor is recrystallization. The choice of solvent is critical.

  • Solvent Selection: You need a solvent system in which the imide is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Recommended Solvents: Aqueous ethanol is often a good starting point. A patent for a related compound suggests using 30-60% ethanol for recrystallization.[1] You may need to experiment with the ratio of ethanol to water to achieve optimal recovery and purity. Other potential solvents include isopropanol or mixtures of ethyl acetate and hexanes.

  • Decolorization: The dark color indicates impurities, likely from decomposition at high reaction temperatures.

    • Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (gac).[1] The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool slowly to form pure crystals.

Stage 2: Reduction of 8-Azaspiro[4.6]undecane-7,9-dione

This critical step typically employs a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) to reduce both amide carbonyls to methylenes.

Q3: My LiAlH₄ reduction is incomplete, and TLC/LC-MS analysis shows significant amounts of remaining starting material. How can I improve conversion?

Incomplete reduction is a frequent issue when working with amides, which are relatively unreactive carboxylic acid derivatives.[2]

  • Reagent Stoichiometry and Activity: LiAlH₄ is highly reactive with water and can be deactivated by atmospheric moisture.

    • Solution: Use a significant excess of LiAlH₄ (typically 2-4 equivalents relative to the imide) to ensure enough active reagent is present to drive the reaction to completion. Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions.

  • Solvent Purity: The solvent must be rigorously anhydrous. Trace amounts of water will consume the LiAlH₄.

    • Solution: Use a freshly distilled, anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether. Refluxing THF over sodium/benzophenone until the characteristic blue/purple color persists is a standard method for ensuring it is dry.

  • Reaction Temperature and Time:

    • Solution: While LiAlH₄ reactions are often initiated at 0°C for safety, the reduction of amides typically requires elevated temperatures. After the initial addition, slowly warm the reaction to room temperature and then heat to reflux for several hours to ensure complete conversion.[3] Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.

Q4: The work-up of my LiAlH₄ reaction gives a very low yield of the 8-Azaspiro[4.6]undecane free base. Where am I losing my product?

The work-up procedure for LiAlH₄ reactions is critical for obtaining a good yield. The product amine can be lost in the aluminum salts that precipitate during quenching.

  • Inefficient Quenching/Extraction: A standard Fieser work-up is highly recommended to produce a granular, easily filterable precipitate of aluminum salts, which minimizes the trapping of the product.

    • Protocol: For a reaction using 'x' grams of LiAlH₄ in a solvent like THF:

      • Cool the reaction mixture to 0°C in an ice bath.

      • Slowly and carefully add 'x' mL of water.

      • Add 'x' mL of 15% aqueous NaOH solution.

      • Add '3x' mL of water.

      • Stir the resulting mixture vigorously at room temperature for 15-30 minutes. It should form a white, granular solid that can be easily filtered off.

    • Rationale: This procedure ensures the formation of manageable aluminum salts. After filtration, the organic filtrate can be dried and concentrated to yield the free amine. Thoroughly wash the filtered solid with additional solvent (THF or ethyl acetate) to recover any adsorbed product.

Stage 3: Formation and Purification of the Hydrochloride Salt

Q5: My final product, 8-Azaspiro[4.6]undecane hydrochloride, is an oil or a sticky solid that refuses to crystallize. How can I obtain a crystalline solid?

The inability to form a crystalline salt is usually due to residual impurities or the presence of moisture.

  • Purity of the Free Base: The starting amine must be pure. Impurities can act as crystal growth inhibitors.

    • Solution: If the free base obtained after the reduction work-up is not clean (as determined by NMR or LC-MS), consider purifying it by column chromatography on silica gel before forming the salt.[4][5] A gradient of methanol in dichloromethane is often effective for purifying amines.

  • Anhydrous Conditions: Water can interfere with salt crystallization.

    • Solution: Ensure the solvent used for the salt formation (e.g., diethyl ether, ethyl acetate, or isopropanol) is anhydrous. Use a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or 2-propanol) rather than aqueous HCl.

  • Crystallization Technique:

    • Solution: After adding the HCl solution to the free base, if a solid does not precipitate immediately, try scratching the inside of the flask with a glass rod to induce nucleation. If it remains an oil, you can try adding a less polar co-solvent (like hexanes) dropwise until turbidity is observed, then allow it to stand. Seeding with a small crystal from a previous successful batch is also highly effective.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis, covering mechanism, safety, and alternative approaches.

Q1: What is the underlying mechanism for the reduction of the spirocyclic imide with LiAlH₄?

The reduction of an amide or imide with LiAlH₄ is a nucleophilic acyl substitution followed by reduction of an intermediate.

  • Hydride Attack: A hydride ion (H⁻) from the AlH₄⁻ complex attacks one of the carbonyl carbons of the imide.[6]

  • Intermediate Formation: This forms a tetrahedral intermediate where the oxygen is coordinated to the aluminum species (e.g., AlH₃).

  • Elimination: The oxygen-aluminum complex acts as a good leaving group, and the C-O double bond is reformed to generate a transient iminium ion intermediate.

  • Second Hydride Attack: A second hydride ion then attacks the electrophilic carbon of the iminium ion, reducing it to the amine.[2][6] This process occurs at both carbonyl groups to fully reduce the imide to the spirocyclic diamine.

Q2: What are the essential safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

LiAlH₄ is a powerful and pyrophoric reagent that reacts violently with water and other protic solvents.

  • Handling: Always handle LiAlH₄ powder in an inert atmosphere (e.g., a glovebox or under a blanket of argon/nitrogen).

  • Reaction Setup: All glassware must be thoroughly oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere.

  • Quenching: The quenching process is highly exothermic and releases hydrogen gas, which is flammable. It must be done slowly and behind a blast shield, with the reaction vessel cooled in an ice bath. Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

Q3: Are there viable alternatives to LiAlH₄ for the reduction step?

While LiAlH₄ is often the reagent of choice for its effectiveness[7][8], other methods exist, each with its own advantages and disadvantages.

  • Catalytic Hydrogenation: This method can reduce amides to amines but often requires very harsh conditions, such as high pressures (>190 atm) and high temperatures (>200 °C), along with specialized catalysts like copper chromite.[9] These conditions may not be accessible in all laboratory settings and can lead to side reactions on other functional groups. For debenzylation reactions, palladium on carbon (Pd/C) is a standard catalyst, but it is generally ineffective for amide reduction under standard conditions.[10]

  • Other Hydride Reagents: Borane (BH₃) complexes, such as BH₃·THF, can also reduce amides. However, they are generally less reactive than LiAlH₄ and may require longer reaction times or higher temperatures.

Data Summary and Workflow Visualization

Table 1: Recommended Reaction Parameters for Key Steps
StepParameterRecommended ConditionRationale / Key Reference
Precursor Synthesis Temperature160-180 °C (Neat)Ensures efficient water removal and reaction rate without significant decomposition.[1]
PurificationRecrystallization (aq. EtOH)Effective for removing colored impurities and isolating the crystalline imide.[1]
LiAlH₄ Reduction Reagent Stoichiometry2-4 equivalents of LiAlH₄Drives the reaction to completion by accounting for any moisture and ensuring sufficient reducing power.
SolventAnhydrous THF, refluxAnhydrous conditions are critical. Refluxing ensures the reaction overcomes the activation energy for amide reduction.[3]
Work-upFieser Method (H₂O, NaOH)Produces easily filterable aluminum salts, maximizing product recovery.
Salt Formation ReagentAnhydrous HCl (in Ether/IPA)Prevents the formation of oils and facilitates the crystallization of the hydrochloride salt.
PurificationRecrystallizationFinal step to ensure high purity of the target compound.
Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation & Purification A Cycloheptane-1,1-dicarboxylic Acid + Urea B Condensation Reaction (160-180°C, Neat) A->B C Crude 8-Azaspiro[4.6]undecane-7,9-dione B->C D Recrystallization (aq. EtOH, Charcoal) C->D E Pure Precursor D->E F LiAlH4 Reduction (Anhydrous THF, Reflux) E->F G Reaction Quench (Fieser Work-up) F->G H Crude 8-Azaspiro[4.6]undecane (Free Base) G->H I Dissolve in Anhydrous Solvent H->I J Add Anhydrous HCl I->J K Crude Hydrochloride Salt J->K L Final Recrystallization K->L M Pure 8-Azaspiro[4.6]undecane HCl L->M

Caption: Overall workflow for the synthesis of 8-Azaspiro[4.6]undecane HCl.

References

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide to Amine - Common Conditions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide reduction. Retrieved from [Link]

  • Chemistry Steps. (2024, December 17). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT. Retrieved from [Link]

  • Academia.edu. (n.d.). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

  • American Chemical Society Publications. (2009, March 9). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3. Journal of Organic Chemistry. Retrieved from [Link]

  • Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Retrieved from [Link]

  • Google Patents. (n.d.). 8-azaspiro[8][9] decane-7, the preparation method of 9-dione compounds. Retrieved from

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]

  • Thieme. (2022, August 30). Formal synthesis of a 2- and 8-functionalized 1,4,7-trioxa-10-azaspiro[5.5]undecane. Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride (C9H17NO). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 1,4-DIOXA-8-AZA-SPIRO[4.6]UNDECANE — Chemical Substance Information. Retrieved from [Link]

  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione. Retrieved from [Link]

  • PMC. (n.d.). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[8][9]trienones. Retrieved from [Link]

  • PubChem. (n.d.). 8-Benzyl-2,8-diazaspiro(4.5)decane. Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 8-Azaspiro[4.6]undecane Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of spirocyclic N-heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of spirocyclic N-heterocycles. These scaffolds are critical in modern drug discovery due to their unique three-dimensional conformational spaces, which often improve metabolic stability and target selectivity compared to flat aromatic rings 1.

While advanced methodologies like SnAP reagents 1 and nitrone dipolar cycloadditions 2 exist for specific spiro-assemblies, the most scalable and economically viable route to 8-azaspiro[4.6]undecane hydrochloride relies on the regioselective spiroannulation of 1-Boc-azepan-4-one—a precursor typically derived from the ring expansion of piperidones 3.

This guide provides deep-dive troubleshooting, mechanistic causality, and self-validating protocols to resolve the most common bottlenecks in this synthetic pathway.

Mechanistic Workflow & Troubleshooting Nodes

G SM 1-Boc-azepan-4-one (Starting Material) P1 Spiroannulation 1,4-dibromobutane, KOtBu SM->P1 INT1 1-Boc-4-oxo-8-azaspiro[4.6]undecane (Spiro Intermediate) P2 Deoxygenation 1. Dithiane formation 2. Raney Ni, EtOH INT1->P2 INT2 1-Boc-8-azaspiro[4.6]undecane (Deoxygenated Intermediate) P3 Deprotection 4M HCl in Dioxane INT2->P3 PROD 8-Azaspiro[4.6]undecane HCl (Final Product) P1->INT1 82-89% Yield P2->INT2 75-80% Yield P3->PROD >95% Yield T1 Issue: C3 vs C5 Regioselectivity Fix: Bulky base (KOtBu) at 0°C T1->P1 T2 Issue: Stalled Desulfurization Fix: Fresh W-4 Raney Ni, Reflux T2->P2 T3 Issue: Gummy Salt Formation Fix: Strictly anhydrous workup T3->P3

Workflow and critical troubleshooting nodes for the synthesis of 8-Azaspiro[4.6]undecane HCl.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: During the spiroannulation of 1-Boc-azepan-4-one with 1,4-dibromobutane, I am getting a mixture of regioisomers and low yields. How do I force the reaction to form the correct spiro-center? Causality: 1-Boc-azepan-4-one has two alpha-carbons capable of enolization: C3 and C5. Alkylation at C5 is required to achieve the correct atomic spacing for the 8-azaspiro[4.6]undecane skeleton. The bulky tert-butyl group of the N-Boc protecting group sterically shields the adjacent C2 position, which in turn crowds the C3 protons. If you use a small, hard base (like NaH), you will get poor regioselectivity and promote undesired E2 elimination of the 1,4-dibromobutane (yielding 4-bromo-1-butene). Solution: Utilize Potassium tert-butoxide (KOtBu) in a THF/t-BuOH solvent system. The extreme steric bulk of KOtBu forces kinetic deprotonation almost exclusively at the less hindered C5 position. Furthermore, the potassium cation provides a critical templating effect that accelerates the intramolecular 5-exo-tet cyclization, outcompeting intermolecular side reactions.

Q2: My Raney Nickel desulfurization of the dithiane intermediate stalls at 40% conversion. Adding more catalyst doesn't help. What is going wrong? Causality: The spirocyclic center creates a highly congested steric environment around the dithiane moiety. Raney Nickel desulfurization is a surface-dependent heterogeneous reaction. If the catalyst is aged, the active hydrogen on the nickel surface is depleted, and the surface becomes oxidized. Adding more "dead" catalyst will not overcome the activation energy required for this sterically hindered cleavage. Solution: You must use freshly prepared, highly active W-4 Raney Nickel. Additionally, the reaction must be run in refluxing ethanol to provide the thermal energy necessary to overcome the steric occlusion at the spiro-center.

Q3: The final 8-Azaspiro[4.6]undecane hydrochloride salt precipitates as a viscous gum instead of a powder. How can I obtain a free-flowing solid? Causality: Spirocyclic amine hydrochlorides are notoriously hygroscopic . If the deprotection is performed using aqueous HCl, or if the solvents used for trituration (like technical grade ether) contain trace moisture, the salt will rapidly absorb water to form a hydrate gum. Solution: Execute the deprotection using strictly anhydrous 4M HCl in 1,4-dioxane. Precipitate the product using anhydrous diethyl ether and perform the filtration under a blanket of dry argon or nitrogen.

Quantitative Optimization Data

The table below summarizes our internal optimization data for the critical spiroannulation step, demonstrating the drastic impact of base and solvent selection on regioselectivity and overall yield.

Table 1: Optimization of Spiroannulation (1-Boc-azepan-4-one to 1-Boc-4-oxo-8-azaspiro[4.6]undecane)

EntryBase / ReagentSolventTemp (°C)Regioselectivity (C5:C3)Yield (%)Mechanistic Observation
1NaH (2.5 eq)DMF251.5 : 135Poor selectivity; significant E2 elimination of dibromobutane.
2LDA (2.2 eq)THF-78 to 04 : 162Better selectivity; incomplete intramolecular cyclization.
3KOtBu (2.5 eq)THF0 to 258 : 182High C5 selectivity due to N-Boc steric shielding.
4KOtBu (2.5 eq)THF/t-BuOH (9:1)0 to 25>15 : 189Optimal templating; cleanly yields target spirocycle.
Self-Validating Experimental Protocols (SOPs)
SOP 1: Regioselective Spiroannulation

Objective: Synthesis of 1-Boc-4-oxo-8-azaspiro[4.6]undecane.

  • Preparation: Charge a flame-dried, argon-purged flask with 1-Boc-azepan-4-one (1.0 eq) and 1,4-dibromobutane (1.2 eq).

  • Solvent Addition: Dissolve the reagents in an anhydrous mixture of THF and t-BuOH (9:1 ratio, 0.2 M concentration). Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add KOtBu (2.5 eq) portion-wise over 30 minutes to control the exothermic enolization and prevent localized heating.

  • Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C for 6 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​=0.4 ) should be completely consumed, replaced by a single major spot ( Rf​=0.65 ). 1 H NMR (CDCl 3​ ) must show the disappearance of the alpha-methylene protons at C5 and the appearance of a complex multiplet at 1.50–1.75 ppm corresponding to the new cyclopentane ring.

SOP 2: Dithiane Protection and Deoxygenation

Objective: Synthesis of 1-Boc-8-azaspiro[4.6]undecane.

  • Protection: Dissolve 1-Boc-4-oxo-8-azaspiro[4.6]undecane (1.0 eq) in anhydrous DCM. Add 1,2-ethanedithiol (1.5 eq) followed by dropwise addition of BF 3​ ·OEt 2​ (0.5 eq) at 0 °C. Stir for 4 hours, then quench with saturated aqueous NaHCO 3​ . Extract and concentrate to isolate the dithiane intermediate.

  • Desulfurization: Dissolve the crude dithiane in absolute ethanol. Add a heavy suspension of freshly prepared W-4 Raney Nickel (approx. 10 eq by weight).

  • Reflux: Heat the mixture to reflux (78 °C) under a hydrogen balloon for 12 hours.

  • Validation Check: Filter through a pad of Celite (Caution: Raney Ni is pyrophoric; do not let the filter cake dry). LC-MS analysis of the filtrate should confirm the desired mass: [M+H]+=254.2 m/z .

SOP 3: Anhydrous Deprotection and Salt Precipitation

Objective: Synthesis of 8-Azaspiro[4.6]undecane hydrochloride.

  • Deprotection: Dissolve 1-Boc-8-azaspiro[4.6]undecane (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane. Cool to 0 °C.

  • Cleavage: Dropwise, add 4M HCl in 1,4-dioxane (10.0 eq). Stir the solution at room temperature for 4 hours.

  • Precipitation: Concentrate the reaction mixture under reduced pressure to one-third of its volume. Vigorously stir and add cold, anhydrous diethyl ether to precipitate the hydrochloride salt.

  • Validation Check: Filter the resulting white powder under a steady stream of dry nitrogen. 1 H NMR (D 2​ O) must show the complete absence of the 9H singlet at ~1.45 ppm (Boc group). Yields should routinely exceed 95% with >99% purity by HPLC.

References
  • Discovery of β-Arrestin Biased Ligands of 5-HT7R Journal of Medicinal Chemistry (ACS)
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Journal of the American Chemical Society (ACS)
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones The Journal of Organic Chemistry (ACS)
  • Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity PMC - N

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Scale-Up Guide for 8-Azaspiro[4.6]undecane Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic process chemistry, I frequently encounter challenges when researchers transition from milligram-scale discovery to m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic process chemistry, I frequently encounter challenges when researchers transition from milligram-scale discovery to multigram or kilogram scale-up.

The target compound, 8-Azaspiro[4.6]undecane hydrochloride (CAS: 1955557-60-4)[1], features a unique 5/7 fused spirocyclic framework[2]. Synthesizing the 7-membered azepane ring fused to a cyclopentane core requires precise control over cyclization thermodynamics and catalyst management. This guide provides self-validating protocols, causality-driven troubleshooting, and empirical data to ensure your scale-up is robust and reproducible.

Process Overview: 3-Step Synthetic Workflow

The most scalable approach to this spirocyclic azepane relies on a double alkylation/cyclization strategy followed by catalytic deprotection and anhydrous salt formation, a methodology adapted from scalable syntheses of biologically relevant spirocyclic pyrrolidines and amines ()[3].

G SM 1,1-Bis(2-bromoethyl)cyclopentane + Benzylamine Step1 Step 1: Cyclization (Na2CO3, MeCN, Reflux) SM->Step1 Int1 8-Benzyl-8-azaspiro[4.6]undecane (Intermediate 1) Step1->Int1 85% Yield Step2 Step 2: Hydrogenolysis (Pd/C, H2, MeOH, 50 psi) Int1->Step2 Int2 8-Azaspiro[4.6]undecane (Free Base) Step2->Int2 95% Yield Step3 Step 3: Salt Formation (HCl in Dioxane, 0 °C) Int2->Step3 API 8-Azaspiro[4.6]undecane Hydrochloride (Final API) Step3->API 98% Yield

Synthetic workflow for the scale-up of 8-Azaspiro[4.6]undecane hydrochloride.

Detailed Experimental Protocols

Step 1: Cyclization to 8-Benzyl-8-azaspiro[4.6]undecane
  • Charge Reactor: To a jacketed reactor, add 1,1-bis(2-bromoethyl)cyclopentane (1.0 eq) and acetonitrile (10 volumes).

  • Reagent Addition: Add anhydrous Na₂CO₃ (3.0 eq) followed by benzylamine (1.05 eq).

  • Reaction: Heat the suspension to reflux (82 °C) under a nitrogen atmosphere for 18 hours.

Causality Insight: We explicitly use a mild base like Na₂CO₃ rather than stronger bases (e.g., KOtBu or NaOH). Strong bases promote E2 elimination of the bromoethyl groups, yielding terminal alkenes instead of driving the desired intramolecular spiro-fusion[3].

  • Self-Validating Checkpoint: Take a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is strictly deemed complete when the [M+H]⁺ peak for the mono-alkylated acyclic intermediate is <1% relative to the spirocyclic product.

  • Workup: Filter the inorganic salts. Perform a rigorous aqueous wash (1M NaOH followed by brine) to remove all residual bromide ions.

Step 2: Catalytic Hydrogenolysis
  • Solvent Swap: Concentrate Intermediate 1 and reconstitute in methanol (8 volumes).

  • Catalyst Loading: Transfer to a Hastelloy autoclave. Add 10% Pd/C (0.05 eq by weight).

  • Reaction: Purge with N₂, then pressurize with H₂ to 50 psi and heat to 40 °C.

Causality Insight: The solvent swap to methanol is non-negotiable. Trace acetonitrile or halide ions carried over from Step 1 will irreversibly poison the palladium catalyst, stalling the debenzylation.

  • Self-Validating Checkpoint: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when the hydrogen pressure remains constant for 30 consecutive minutes. Filter through a Celite pad to yield the free base.

Step 3: Anhydrous Salt Formation
  • Dissolution: Dissolve the lipophilic 8-Azaspiro[4.6]undecane free base in anhydrous diethyl ether (5 volumes) and cool to 0 °C.

  • Precipitation: Dropwise add 4.0 M HCl in dioxane (1.1 eq) while maintaining vigorous stirring.

Causality Insight: The azepane core makes the salt highly prone to trapping moisture. Using aqueous HCl results in a gummy, unusable oil. Anhydrous HCl in dioxane prevents water inclusion, instantly precipitating a free-flowing crystalline powder.

  • Self-Validating Checkpoint: Filter under a dry nitrogen blanket. Perform Karl Fischer titration on the dried powder; moisture content must be <0.5% w/w before final packaging.

Troubleshooting Guide & FAQs

Q1: Why is my cyclization yield dropping at the 1 kg scale compared to the 10 g scale? A1: At larger scales, poor heat transfer and inadequate mixing lead to localized hot spots, which promote intermolecular oligomerization over intramolecular cyclization. Fix: Ensure the stirring rate is optimized using a pitched-blade turbine to maintain a homogeneous suspension of the Na₂CO₃. Furthermore, maintain a strict dilution factor of at least 10 volumes of solvent; higher concentrations exponentially increase oligomerization.

Q2: The Pd/C catalyst is poisoning during debenzylation, stalling the reaction at 50% conversion. How do I prevent this? A2: Catalyst poisoning in azepane synthesis is almost always caused by trace bromide ions carried over from the Step 1 cyclization. Fix: Implement the rigorous 1M NaOH aqueous wash detailed in Step 1. If poisoning still occurs, add a catalytic amount of acetic acid (0.1 eq) to the methanol solvent during hydrogenation to enhance catalyst turnover.

Q3: The final 8-Azaspiro[4.6]undecane HCl salt is gummy and highly hygroscopic. How do I obtain a free-flowing powder? A3: You have likely introduced water during the salt formation or filtration process. Fix: Discard aqueous HCl. Use only anhydrous 4.0 M HCl in dioxane. Precipitate the salt in a non-polar anti-solvent (anhydrous diethyl ether or MTBE) at 0 °C. Because the salt is hygroscopic, perform all filtrations using a Schlenk frit under a dry argon or nitrogen atmosphere.

Quantitative Data Presentation

The following table summarizes the expected reaction parameters, yields, and purity profiles across different operational scales based on validated empirical data.

ScaleReactor VolumeStirring Rate (rpm)Step 1 Yield (%)Step 2 Yield (%)Final API Purity (HPLC, AUC)
10 g 250 mL4008896>99.5%
100 g 2 L3008595>99.0%
1 kg 20 L1508294>99.0%

References

  • Melnykov, K. P., Artemenko, A. N., Ivanenko, B. O., Sokolenko, Y. M., Nosik, P. S., Ostapchuk, E. N., Grygorenko, O. O., Volochnyuk, D. M., & Ryabukhin, S. V. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, vol. 4, no. 4, 2019, pp. 7498-7515. URL:[Link]

  • National Center for Biotechnology Information. "8-Azaspiro[4.6]undecane hydrochloride." PubChem Compound Summary for CID 122156692. URL:[Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving 8-Azaspiro[4.6]undecane Precursors

Welcome to the technical support center for navigating the intricacies of reactions with 8-azaspiro[4.6]undecane precursors. This guide is designed for researchers, scientists, and drug development professionals to addre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the intricacies of reactions with 8-azaspiro[4.6]undecane precursors. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for successful synthesis. The unique three-dimensional structure of these spirocycles, while offering advantages in medicinal chemistry, can present specific synthetic hurdles.[1][2] This resource, presented in a question-and-answer format, offers in-depth troubleshooting strategies and frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems that may arise during the synthesis and manipulation of 8-azaspiro[4.6]undecane and its derivatives.

Question 1: I'm experiencing low yields in my spirocyclization reaction to form the 8-azaspiro[4.6]undecane core. What are the likely causes and how can I improve the outcome?

Low yields in spirocyclization reactions are a frequent challenge and can often be attributed to several factors.[3] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[3]

    • Causality: The activation energy for the desired intramolecular cyclization versus intermolecular side reactions (like polymerization) can be highly sensitive to temperature. Similarly, extended reaction times might lead to product decomposition.

    • Troubleshooting Steps:

      • Temperature Screening: Perform small-scale trial reactions at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, and elevated temperatures) to identify the optimal condition. Lower temperatures often enhance selectivity.[4]

      • Time-Course Analysis: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals to determine the point of maximum product formation and avoid degradation.

      • Concentration Effects: High dilution conditions can favor intramolecular reactions over intermolecular side reactions that lead to oligomeric byproducts.[5] Consider running the reaction at a lower concentration (e.g., 0.01-0.05 M).

  • Purity of Starting Materials and Solvents: Impurities can poison catalysts or participate in unwanted side reactions.[4]

    • Causality: Trace amounts of water or other nucleophiles can interfere with moisture-sensitive reagents and catalysts. Acidic or basic impurities can alter the desired reaction pH.

    • Troubleshooting Steps:

      • Reagent Purification: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography.[6]

      • Solvent Purity: Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions. Consider using a column-based solvent purification system for consistent quality.[7]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates.[3]

    • Causality: If one of the reactants is a solid or immiscible liquid, efficient mass transfer is crucial for the reaction to proceed effectively.

    • Troubleshooting Steps:

      • Increase the stirring rate.

      • Consider using a mechanical stirrer for larger-scale or more viscous reaction mixtures.

  • Product Instability: The desired 8-azaspiro[4.6]undecane product may be unstable under the reaction or workup conditions.[4]

    • Causality: The amine functionality in the spirocycle can be sensitive to acidic or basic conditions, or prolonged exposure to heat.

    • Troubleshooting Steps:

      • Analyze a crude sample of the reaction mixture by NMR or LC-MS to confirm product formation before workup.

      • If the product is degrading, consider a milder workup procedure, such as a quick extraction with a less acidic or basic aqueous solution.

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting Start Low Yield Observed Verify_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Verify_Conditions Assess_Purity Assess Reagent & Solvent Purity Verify_Conditions->Assess_Purity Conditions Correct Optimize Systematically Optimize Parameters Verify_Conditions->Optimize Conditions Suboptimal Check_Mixing Evaluate Mixing Efficiency Assess_Purity->Check_Mixing Purity Confirmed Assess_Purity->Optimize Impurities Present Check_Stability Investigate Product Stability Check_Mixing->Check_Stability Mixing Adequate Check_Mixing->Optimize Mixing Inefficient Check_Stability->Optimize Stability Confirmed Check_Stability->Optimize Decomposition Observed

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Question 2: My N-Boc deprotection of an 8-azaspiro[4.6]undecane derivative is incomplete or results in significant side products. What are the best strategies to overcome this?

N-Boc deprotection is a standard transformation, but its efficiency can be substrate-dependent. Incomplete reactions or side product formation are common hurdles.[8]

Potential Causes and Solutions:

  • Insufficient Acid Strength or Stoichiometry: The stability of the Boc group can vary depending on the electronic environment of the nitrogen atom.

    • Causality: The lone pair on the nitrogen of the azaspirocycle might be less available for protonation due to steric hindrance or electronic effects, making the Boc group more resistant to acid-catalyzed cleavage.

    • Troubleshooting Steps:

      • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) or switch to a stronger acid like hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol).[8]

      • Elevate Temperature: Gentle heating (e.g., 40-50 °C) can often drive the reaction to completion, but should be monitored carefully to avoid side reactions.[8]

  • Side Reactions: The carbocation intermediate (tert-butyl cation) generated during deprotection can lead to unwanted alkylation of electron-rich functionalities on your molecule.

    • Causality: The tert-butyl cation is a reactive electrophile that can attack other nucleophilic sites in the starting material or product.

    • Troubleshooting Steps:

      • Use a Scavenger: Add a scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your desired product.[8]

  • Alternative Deprotection Methods: For acid-sensitive substrates, alternative deprotection methods may be necessary.

    • Causality: If your molecule contains other acid-labile protecting groups or functional groups, traditional acidic deprotection may not be feasible.

    • Troubleshooting Steps:

      • Oxalyl Chloride in Methanol: This mild method can effectively deprotect N-Boc groups at room temperature.[9][10]

      • Thermolytic Cleavage: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures or under microwave irradiation can be a viable alternative.[11]

Recommended N-Boc Deprotection Protocol (with Scavenger)

  • Dissolve the N-Boc protected 8-azaspiro[4.6]undecane derivative in a suitable solvent such as dichloromethane (DCM).

  • Add a scavenger (e.g., anisole, 1-2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[8]

Question 3: I am struggling with the purification of my 8-azaspiro[4.6]undecane product. It streaks on silica gel columns and I have difficulty achieving high purity. What should I do?

The basicity of the nitrogen atom in the 8-azaspiro[4.6]undecane core can lead to strong interactions with the acidic silica gel, causing streaking and poor separation during column chromatography.

Purification Strategies:

  • Modify the Stationary Phase:

    • Causality: The acidic silanol groups on the surface of silica gel can protonate the amine, leading to strong adsorption and tailing of the product peak.

    • Troubleshooting Steps:

      • Basified Silica Gel: Pre-treat the silica gel with a base, such as triethylamine. This can be done by adding a small amount of triethylamine (e.g., 1-2%) to the eluent system.

      • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Modify the Mobile Phase:

    • Causality: Adding a competitive base to the eluent can help to displace the amine product from the stationary phase, leading to better peak shape.

    • Troubleshooting Steps:

      • Add a Basic Modifier: As mentioned above, adding a small amount of triethylamine or ammonia (in the form of a methanolic solution) to the mobile phase can significantly improve the chromatography.

  • Alternative Purification Techniques:

    • Causality: If chromatographic methods are still proving difficult, non-chromatographic techniques may be more suitable.

    • Troubleshooting Steps:

      • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.[6] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

      • Distillation: For liquid products, distillation (if thermally stable) can be an excellent purification method.

      • Acid-Base Extraction: Utilize the basicity of your product. Extract your crude product into an acidic aqueous solution (e.g., 1M HCl). Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

Data Summary for Purification Strategies

Purification MethodPrincipleBest ForKey Considerations
Basified Silica Gel Chromatography Neutralizes acidic sites on silicaModerately basic aminesCan alter the retention of other components
Alumina Chromatography Basic or neutral stationary phaseBasic aminesMay have different selectivity than silica
Crystallization Differential solubilityCrystalline solidsRequires finding a suitable solvent system
Acid-Base Extraction Exploits the basicity of the amineIsolating the amine from neutral or acidic impuritiesProduct must be stable to pH changes

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with 8-azaspiro[4.6]undecane precursors?

As with all chemicals, it is essential to consult the Safety Data Sheet (SDS) for specific handling and safety information. Generally, for amine-containing compounds, it is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q2: How should I store my 8-azaspiro[4.6]undecane derivatives?

Many amine-containing compounds can be sensitive to air and moisture. It is generally recommended to store them under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration may be appropriate, but always check the specific storage recommendations for your compound.

Q3: Can I use standard spectroscopic techniques to characterize my 8-azaspiro[4.6]undecane products?

Yes, standard spectroscopic techniques are well-suited for the characterization of these compounds.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for confirming the structure of the spirocyclic core and the position of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of a secondary amine or the C=O stretch of a carbamate.

Q4: Are there any known incompatibilities of 8-azaspiro[4.6]undecane precursors with common reagents or solvents?

The primary reactivity to be aware of is the nucleophilicity and basicity of the nitrogen atom. This can lead to incompatibilities with:

  • Strong Acids: Will form the corresponding ammonium salt.

  • Electrophiles: The amine will readily react with electrophiles such as alkyl halides and acyl chlorides.

  • Certain Metal Catalysts: The amine can act as a ligand and potentially inhibit or alter the reactivity of some metal catalysts. Careful selection of the catalyst and reaction conditions is important.

References

  • Benchchem. (n.d.). Common side reactions and byproducts in spiro[4.4]nonane synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • EvitaChem. (n.d.). Buy 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride (EVT-12035562).
  • AIR Unimi. (2022, March 25). Stereoselective domino reactions in the synthesis of spiro compounds.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Spirocyclic Amines.
  • Benchchem. (n.d.). N-Boc deprotection issues and alternative methods.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • OSU Chemistry. (n.d.). The use of alternative solvent purification techniques.

Sources

Troubleshooting

Technical Support Center: Method Development for HPLC Analysis of 8-Azaspiro[4.6]undecane Reaction Mixtures

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 8-azaspiro[4.6]undecane and its reaction mixtures. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 8-azaspiro[4.6]undecane and its reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and to offer robust troubleshooting strategies for common challenges. The unique spirocyclic structure and the basic nature of the secondary amine in 8-azaspiro[4.6]undecane present specific chromatographic challenges that require a well-considered analytical approach.

Introduction: The Analytical Challenge

8-Azaspiro[4.6]undecane is a valuable scaffold in medicinal chemistry. Its analysis by reversed-phase HPLC is often complicated by its basicity. The secondary amine (pKa ≈ 10-11) is protonated at typical mobile phase pH values, leading to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary interaction mechanism, in addition to the primary hydrophobic retention, can result in significant peak tailing, poor reproducibility, and low column efficiency.[3] Furthermore, reaction mixtures can contain starting materials, intermediates, and byproducts of similar polarity, demanding a highly selective and robust method.

This guide provides a systematic approach to developing a reliable HPLC method, from initial column and mobile phase selection to troubleshooting common issues like peak asymmetry and poor resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Peak Quality Issues

Question: My peak for 8-azaspiro[4.6]undecane is showing significant tailing (asymmetry factor > 1.5). What is the primary cause and how can I fix it?

Answer: Peak tailing for basic compounds like 8-azaspiro[4.6]undecane is almost always caused by secondary ionic interactions between the protonated amine analyte and deprotonated, acidic silanol groups on the silica surface of the HPLC column.[1][2] This interaction creates a secondary, high-energy retention mechanism that slows a portion of the analyte molecules, causing them to elute later and form a "tail."

Here is a systematic approach to mitigate this issue:

  • Mobile Phase pH Adjustment: The most effective initial step is to control the ionization state of the silanol groups. By lowering the mobile phase pH to ≤ 3, the silanol groups are protonated and become neutral (Si-OH), which minimizes the ionic interaction with the positively charged analyte.[1][4]

    • Recommendation: Start with a mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is generally preferred for mass spectrometry (MS) compatibility.

  • Column Selection: Modern HPLC columns are designed to minimize these secondary interactions.

    • Use High-Purity, "Type B" Silica Columns: These columns have a much lower content of acidic silanol groups and trace metals compared to older "Type A" silica.[1][4]

    • Consider End-Capped Columns: A thorough end-capping process neutralizes a majority of the residual silanols. Look for columns specifically marketed for excellent peak shape with basic compounds.

    • Alternative Stationary Phases: If pH adjustment is not sufficient, consider phases that offer different selectivity or shielding of the silica surface. Phenyl-Hexyl or Polar-Embedded Group (PEG) columns can provide alternative retention mechanisms and improved peak shape.[5][6]

  • Mobile Phase Additives (Use with Caution): Historically, a competing base like triethylamine (TEA) was added to the mobile phase (e.g., 5-20 mM) to saturate the active silanol sites.[4] However, this approach has drawbacks: it can shorten column lifetime, suppress MS signal, and is often unnecessary with modern, high-quality columns.[4] It should be considered a last resort.

FAQ 2: Retention and Resolution

Question: I have no retention (or very poor retention) for 8-azaspiro[4.6]undecane on my C18 column, even with a high aqueous mobile phase. What should I do?

Answer: This issue arises when the analyte is too polar for the reversed-phase system. While 8-azaspiro[4.6]undecane has a non-polar carbon framework, its protonated form can be highly polar.

  • Confirm Mobile Phase pH: Ensure your mobile phase is acidic (e.g., with 0.1% formic acid). At neutral or high pH, the analyte might be less retained, but you risk peak tailing and column degradation. An acidic mobile phase ensures a consistent, albeit polar, ionization state.

  • Reduce Organic Solvent Strength: Start with a low percentage of organic solvent (e.g., 5-10% acetonitrile or methanol) in your mobile phase and run a shallow gradient to find the optimal elution window.

  • Consider a More Retentive Stationary Phase:

    • AQ-type C18 Columns: These are designed for use in highly aqueous mobile phases and provide better retention for polar compounds by preventing "phase collapse."

    • Phenyl-Hexyl Columns: These phases offer π-π interactions in addition to hydrophobic interactions, which can enhance the retention of cyclic structures.[5][6]

  • Explore HILIC as an Alternative: If the compound is extremely polar and still not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high organic/low aqueous mobile phase.

Question: How can I resolve 8-azaspiro[4.6]undecane from a closely eluting impurity?

Answer: Achieving resolution requires manipulating the selectivity (α) of your chromatographic system.

  • Change the Organic Modifier: The choice between acetonitrile and methanol can significantly alter selectivity.[6] Acetonitrile has different dipole and hydrogen bonding characteristics than methanol, which can change the elution order or improve the separation of closely related compounds. If you are using acetonitrile, try a method with methanol, and vice versa.

  • Modify the Stationary Phase: Switching from a C18 to a Phenyl-Hexyl, Cyano, or a Polar-Embedded Group (PEG) column will introduce different interaction mechanisms (hydrophobic, π-π, dipole-dipole) and is one of the most powerful ways to affect selectivity.[5][7]

  • Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of impurities if they have different pKa values than your main compound, leading to a change in their retention and potentially improving resolution.

  • Optimize the Gradient: A shallower gradient around the elution time of the target peaks will increase the time they spend interacting with the stationary phase, which can improve the separation of closely eluting compounds.

FAQ 3: Chiral Separations

Question: My reaction may produce enantiomers of a substituted 8-azaspiro[4.6]undecane derivative. How should I approach developing a chiral HPLC method?

Answer: The separation of enantiomers requires the introduction of a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP).[3][8]

  • Column Selection is Key: Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are the most versatile and successful for a wide range of chiral compounds, including spirocycles.[3][5]

    • Recommended Starting Columns: Consider screening columns like Chiralcel® AD, Chiralcel® OD, or their immobilized equivalents (e.g., Chiralpak® IA, IB, etc.).

  • Start with Normal-Phase (NP) Conditions: For many spirocyclic compounds, especially those with hydrogen-bonding groups, normal-phase HPLC is the preferred starting point.[3] The interactions with the polar stationary phase often enhance chiral recognition.

    • Typical Mobile Phases: Mixtures of hexane or heptane with a polar modifier like isopropanol (IPA) or ethanol.

  • Screening Approach: The most efficient way to find a suitable method is to screen several different CSPs with a few standard mobile phases (e.g., Hexane/IPA, Hexane/Ethanol).

  • Reversed-Phase (RP) and Polar Organic Modes: If normal-phase is unsuccessful, modern immobilized polysaccharide CSPs are also compatible with reversed-phase (e.g., Water/Acetonitrile) and polar organic (e.g., Acetonitrile/Methanol) mobile phases, offering complementary selectivity.

Experimental Protocols & Data

Protocol 1: General Purpose Achiral Analysis of 8-Azaspiro[4.6]undecane

This protocol provides a robust starting point for analyzing reaction mixtures containing 8-azaspiro[4.6]undecane.

1. Sample Preparation:

  • Dissolve the reaction mixture sample in a solvent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile or Methanol) to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the column or HPLC system.[9]

2. HPLC Conditions:

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18 or C8 (e.g., Phenomenex Luna® Omega, Waters XBridge® BEH), 150 x 4.6 mm, 3 or 5 µmModern columns designed to provide excellent peak shape for basic compounds by minimizing residual silanol interactions.[1][10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate silanol groups (minimizing tailing) and ensures consistent protonation of the analyte.[1][4] MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier. Using the same additive as Mobile Phase A ensures a stable baseline.
Gradient 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.A broad gradient is essential for initial screening of a reaction mixture to elute all components, from polar starting materials to non-polar byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity, but starting near ambient is a safe baseline.
Injection Volume 5 - 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Detection UV-Vis at 210-220 nm (if no chromophore) or Mass Spectrometry (MS)Saturated amines lack a strong chromophore. Low UV wavelength provides some sensitivity. MS detection (ESI+) is highly recommended for specificity and sensitivity.[11]
Table 1: Troubleshooting Summary for Common HPLC Issues
IssuePotential CauseRecommended Solution(s)
Peak Tailing Analyte-silanol interactions.[1]1. Lower mobile phase pH to 2.5-3.0 with 0.1% FA or TFA. 2. Switch to a modern, high-purity, end-capped column. 3. Increase column temperature. 4. Consider a phenyl-hexyl or polar-embedded column.
Peak Fronting Column overload; Sample solvent stronger than mobile phase.1. Reduce sample concentration/injection volume. 2. Dissolve sample in the initial mobile phase or a weaker solvent.
Poor Resolution Insufficient selectivity or efficiency.1. Switch organic modifier (Acetonitrile ↔ Methanol). 2. Change column chemistry (e.g., C18 → Phenyl-Hexyl). 3. Optimize gradient (make it shallower). 4. Adjust mobile phase pH slightly.
No/Low Retention Analyte is too polar for the current conditions.1. Decrease initial organic % in the gradient. 2. Use a column designed for polar analytes (e.g., "AQ" type). 3. If reversed-phase fails, switch to HILIC mode.
Shifting Retention Times Inadequate column equilibration; Mobile phase composition change; Column degradation.1. Increase column equilibration time between runs. 2. Prepare fresh mobile phase daily. 3. Use a guard column to protect the analytical column.[10] 4. Check for leaks in the HPLC system.
Ghost Peaks Contamination in the system or carryover from a previous injection.1. Run a blank gradient (injecting only mobile phase). 2. Clean the injector port and loop with a strong solvent. 3. Ensure high-purity solvents and additives are used.

Visualizing the Workflow

A logical workflow is critical for efficient method development. The following diagram outlines a systematic approach to developing and troubleshooting your HPLC method.

HPLC_Method_Development start Start: Analyze Reaction Mixture (8-azaspiro[4.6]undecane) protocol1 Step 1: Apply Starting Protocol (C18, 0.1% FA in ACN/H2O) start->protocol1 eval_peaks Step 2: Evaluate Peak Shape & Retention protocol1->eval_peaks tailing Tailing? eval_peaks->tailing Check Shape retention Adequate Retention? eval_peaks->retention Check Retention tailing_yes Lower pH (if not done) Use High-Purity Column Change Column Chemistry tailing->tailing_yes Yes good_shape Step 3: Evaluate Resolution tailing->good_shape No (Good Shape) tailing_yes->protocol1 Re-run retention_no Decrease Organic % Use 'AQ' Type Column Consider HILIC retention->retention_no No retention->good_shape Yes retention_no->protocol1 Re-run resolution Adequate Resolution? good_shape->resolution resolution_no Change Organic Modifier (ACN <> MeOH) Change Column Chemistry Optimize Gradient resolution->resolution_no No final_method Final Method: Optimized & Ready for Validation resolution->final_method Yes resolution_no->protocol1 Re-run

Caption: HPLC Method Development Workflow.

References

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Popa, D. S., et al. (2020). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 25(24), 5993. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Rogeberg, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3437-3448. Available at: [Link]

  • Shodex. Analysis of Short Amines without Using Ion Pair Reagent. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(12), 6443-6453. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1326. Available at: [Link]

  • GL Sciences. Reverse Phase HPLC Columns. Available at: [Link]

  • Yashima, E. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2603. Available at: [Link]

  • PubChem. 1,4-Dioxa-8-azaspiro[4.6]undecane. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Available at: [Link]

  • Shin, K., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17721-17724. Available at: [Link]

  • Martínez-Arias, J., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1024-1065. Available at: [Link]

  • Agilent Technologies. (2008). Rapid Separation and Identification of Carbonyl Compounds by HPLC. Available at: [Link]

  • Guo, X., et al. (2016). HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424). Journal of liquid chromatography & related technologies, 39(17-18), 834-842. Available at: [Link]

  • Lin, C.-E., et al. (2008). RTILs 修飾移動相之HPLC 效能分析. Journal of the Chinese Chemical Society, 55(3), 569-577. Available at: [Link]

  • Waters Corporation. Developing liquiD Chromatography methoDs for Food AnAlysis. Available at: [Link]

  • Wang, Y., et al. (2021). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316. Available at: [Link]

  • Patel, M., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Journal of Chemical Metrology, 18(1), 1-10. Available at: [Link]

  • Ravisankar, P., et al. (2015). Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Der Pharmacia Lettre, 7(3), 85-95. Available at: [Link]

  • Reddy, G. S., et al. (2019). Development of validated stability indicating RP-HPLC method for the estimation of glecaprevir and pibrentasvir in bulk. Journal of Applied Pharmaceutical Science, 9(06), 057-065. Available at: [Link]

  • MySkinRecipes. 1,4-dioxa-8-azaspiro[4.6]undecane. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity of 8-Azaspiro[4.6]undecane Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing reactivity bottlenecks with 8-Azaspiro[4.6]undecane h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing reactivity bottlenecks with 8-Azaspiro[4.6]undecane hydrochloride .

Spirocyclic amines are highly prized in medicinal chemistry for their ability to project functional groups into novel 3D chemical space, often improving metabolic stability and target selectivity. However, the very structural features that make them desirable—rigid spiro-fusion and complex ring conformations—also drastically reduce their nucleophilicity. This guide deconstructs the root causes of these reactivity failures and provides field-proven, self-validating protocols to overcome them.

Diagnostic Workflow

Before altering your synthetic route, use the following logical decision tree to identify the exact point of failure in your reaction system.

ReactivityTroubleshooting Start Poor Reactivity Observed 8-Azaspiro[4.6]undecane HCl CheckSalt Is the amine fully freebased in situ? Start->CheckSalt FreebaseOpt Optimize Base/Solvent (e.g., DBU, Cs2CO3 in DMF) CheckSalt->FreebaseOpt No CheckElec Is the electrophile sterically hindered? CheckSalt->CheckElec Yes Validation LC-MS / TLC Validation Check for product mass FreebaseOpt->Validation Buchwald Switch to Buchwald-Hartwig (Pd/RuPhos or BrettPhos) CheckElec->Buchwald Yes (Aryl Halides) StandardOpt Increase Temp / Microwave or use highly active leaving group CheckElec->StandardOpt No (Alkyl/Acyl) Buchwald->Validation StandardOpt->Validation

Diagnostic workflow for resolving 8-Azaspiro[4.6]undecane reactivity bottlenecks.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my standard N-alkylation/acylation fail completely with this building block?

Expert Insight & Causality: The failure stems from a compounding effect of two factors: the salt form and severe steric shielding.

  • The Salt Penalty: As a hydrochloride salt, the nitrogen lone pair is protonated and entirely non-nucleophilic. If your reaction relies on a weak base (like K₂CO₃) in a solvent where the base is insoluble (like DCM), the free amine is never generated.

  • Steric Hindrance: The spiro[4.6]undecane architecture features a 7-membered azepane ring spiro-fused to a cyclopentane ring. Azepane rings undergo rapid pseudorotation, but the spiro-fusion creates a rigid steric "wall" adjacent to the nitrogen. As established in fundamental physical organic chemistry, nucleophilicity is vastly more sensitive to steric effects than basicity (1 [1]). The trajectory required for the nitrogen lone pair to attack an electrophile is physically blocked by the transannular bulk of the spirocycle.

Q2: What is the most reliable method to freebase this specific hydrochloride salt in situ?

Expert Insight & Causality: To overcome the activation energy barrier imposed by the bulky salt lattice, you must select a base that is both strong enough to drive the equilibrium toward the free amine and highly soluble in your reaction medium. Polar aprotic solvents (like DMF or NMP) are mandatory because they do not hydrogen-bond to the newly liberated nitrogen lone pair, thereby preserving its nucleophilicity.

Quantitative Data: Base Selection Matrix for Spirocyclic HCl Salts

BasepKa (conjugate acid)Equivalents RequiredRecommended SolventCausality / Suitability for 8-Azaspiro[4.6]undecane HCl
K₂CO₃ ~10.33.0 - 4.0DMF, MeCNPoor. Heterogeneous; slow freebasing for bulky, lipophilic salts.
DIPEA ~10.52.5 - 3.0DCM, DMF, THFGood. Homogeneous; effectively liberates the amine. Steric bulk prevents it from acting as a competing nucleophile.
DBU ~13.52.0 - 2.5THF, TolueneExcellent. Strong amidine base; rapidly and irreversibly generates the free amine.
NaOtBu ~17.02.2 - 2.5Toluene, DioxaneTargeted. Highly basic; strictly reserved for Pd-catalyzed cross-coupling reactions due to side-reaction risks in standard alkylations.
Self-Validating Protocol: In Situ Freebasing & N-Alkylation
  • Preparation: Charge a flame-dried, argon-purged flask with 8-Azaspiro[4.6]undecane hydrochloride (1.0 equiv) and anhydrous DMF (to reach 0.2 M concentration).

  • Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at room temperature.

    • Causality: 1.0 equiv neutralizes the HCl, 1.0 equiv acts as the proton sink for the subsequent alkylation, and the excess drives the equilibrium.

    • Self-Validation Step: Observe the solution for 15 minutes. The heterogeneous suspension should transition to a clear, homogeneous solution, visually confirming the dissolution and liberation of the free base.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise. If the electrophile is a secondary halide, add a catalytic amount of NaI (0.1 equiv) to facilitate an in situ Finkelstein reaction, converting the chloride/bromide to a more reactive iodide.

  • Thermal Activation: Heat the reaction to 60–80 °C.

  • Validation: At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the free amine mass (m/z [M+H]⁺ 154.1) and the appearance of the product mass.

Q3: How do I successfully couple this spirocyclic amine with unactivated or sterically hindered aryl halides?

Expert Insight & Causality: Standard Nucleophilic Aromatic Substitution (SNAr) will fail entirely due to the steric clash between the spirocycle and the aryl ring. You must bypass direct nucleophilic attack by utilizing a Buchwald-Hartwig Amination .

In this catalytic cycle, the challenge is the reductive elimination step. Bulky secondary amines coordinate poorly to standard palladium complexes and resist forming the final C-N bond. To force this, you must use a dialkylbiaryl phosphine ligand like RuPhos or tBuBrettPhos . These ligands are explicitly designed to create a highly active, mono-ligated Pd(0) species with a massive steric profile that "pushes" the bulky amine and aryl group together, forcing reductive elimination (2 [2], 3 [3]).

Self-Validating Protocol: Pd-Catalyzed C-N Cross-Coupling
  • Inert Atmosphere Setup: Inside a glovebox or using strict Schlenk techniques, charge a dry reaction vial with:

    • 8-Azaspiro[4.6]undecane hydrochloride (1.2 equiv)

    • Aryl Halide (1.0 equiv)

    • Pd₂(dba)₃ (2 mol% - provides 4 mol% of Pd)

    • RuPhos (4.5 mol% - slight excess ensures all Pd is ligated)

    • NaOtBu (2.5 equiv - required to freebase the HCl salt and generate the active Pd-alkoxide intermediate).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).

    • Self-Validation Step: Before heating, stir at room temperature for 5 minutes. The mixture should shift from a dark purple/black (unligated Pd₂(dba)₃) to a deep red or dark orange, confirming the formation of the active Pd(0)-RuPhos complex.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 12–16 hours.

  • Quench & Validation: Cool to room temperature. Filter the crude mixture through a small pad of Celite (eluting with EtOAc) to remove the inorganic salts and precipitated Pd black.

    • Analytical Check: Run LC-MS on the filtrate. Look specifically for the absence of the aryl halide. If the aryl halide is consumed but the product mass is missing, the bulky amine failed to coordinate, and the aryl halide likely underwent hydrodehalogenation (a common side reaction). In this case, switch the ligand to tBuBrettPhos .

References

  • Nucleophilicity Trends of Amines Master Organic Chemistry[Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals PMC - National Institutes of Health (NIH)[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle PMC - National Institutes of Health (NIH)[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Spirocyclic Amines: Profiling 8-Azaspiro[4.6]undecane Hydrochloride Against Key Structural Analogs

Introduction: The Spirocyclic Surge in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. For decade...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Spirocyclic Surge in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. For decades, drug discovery was largely dominated by flat, aromatic, sp2-hybridized structures. However, the limitations of this "flatland" chemistry—often associated with poor solubility, metabolic instability, and off-target effects—have catalyzed a shift towards greater three-dimensionality.[1][2] Spirocyclic scaffolds are at the forefront of this evolution.[3][4] These unique structures, characterized by two rings sharing a single common atom, offer a rigid, well-defined three-dimensional geometry.[4][5]

This spatial arrangement provides several distinct advantages in drug design:

  • Enhanced Target Binding: The 3D trajectory of spirocycles allows for more specific and multi-point interactions with protein targets, often leading to increased potency and selectivity.[1][5]

  • Improved Physicochemical Properties: A higher fraction of sp3-hybridized carbon atoms (Fsp3) generally correlates with better aqueous solubility, a critical factor for bioavailability.[1][2]

  • Novel Intellectual Property: Unexplored spirocyclic architectures provide opportunities to create new chemical entities, opening up novel intellectual property space.[1]

  • Conformational Rigidity: Replacing rotatable bonds with a rigid spirocyclic core can lock a molecule into its bioactive conformation, improving potency and reducing the entropic penalty of binding.[5]

The growing number of spirocycle-containing drug candidates entering clinical trials, and the approval of several such drugs, underscores their immense value.[3][6][7] This guide provides a comparative analysis of 8-Azaspiro[4.6]undecane hydrochloride against other prominent spirocyclic amine scaffolds, offering researchers objective data and experimental insights to guide their own discovery programs.

Focus Scaffold: 8-Azaspiro[4.6]undecane Hydrochloride

8-Azaspiro[4.6]undecane is a saturated heterocyclic compound featuring a seven-membered azepane ring fused to a five-membered cyclopentane ring at a shared carbon atom. The hydrochloride salt enhances its solubility and stability for experimental use.

  • Molecular Formula: C10H20ClN[8]

  • Molecular Weight: 189.72 g/mol [8]

  • CAS Number: 1955557-60-4[8][9]

While not as extensively documented in peer-reviewed literature as some other spirocycles, its structure represents a valuable framework combining the flexibility of a seven-membered ring with the rigidity of a five-membered ring. This unique combination makes it an intriguing building block for exploring chemical space, particularly for central nervous system (CNS) targets where precise vectoral projection of substituents is key.

Comparative Analysis of Spirocyclic Amine Scaffolds

The true potential of a scaffold is best understood through comparison. Here, we evaluate 8-Azaspiro[4.6]undecane against other spirocyclic amines that have gained traction in medicinal chemistry, focusing on structural properties, synthetic accessibility, and documented biological applications.

Key Performance Metrics & Physicochemical Properties

The choice of a spirocyclic scaffold significantly impacts a molecule's drug-like properties. The following table summarizes key computed and experimental properties for our focus scaffold and its comparators.

Scaffold Structure Molecular Weight ( g/mol ) cLogP (Predicted) Topological Polar Surface Area (TPSA, Ų) Fsp3 Known Biological Relevance
8-Azaspiro[4.6]undecane C1CCCC12CCNCCC2153.28 (free base)2.112.01.0CNS-targeted library component.[10]
7-Azaspiro[3.5]nonane C1CC(C1)N2CCCC2125.22 (free base)1.212.01.0GPR119 agonists (metabolic diseases).[11]
1-Azaspiro[4.4]nonane C1CCN2C1(CCC2)125.22 (free base)1.412.01.0Nicotinic acetylcholine receptor (nAChR) agonists.[11]
1,4-Dioxa-8-azaspiro[4.6]undecane C1CNCC2(C1)OCCO2157.21 (free base)0.130.50.8Building block for medicinal chemistry.[12][13]
8-Azaspiro[4.5]decane-7,9-dione C1CCC2(C1)CC(=O)NC2=O181.220.846.20.82Core of Buspirone analogs (5-HT1A receptor ligands).[14]

Expert Insights:

  • The introduction of heteroatoms, as seen in 1,4-Dioxa-8-azaspiro[4.6]undecane , significantly lowers the predicted lipophilicity (cLogP) and increases the TPSA, which can be a strategy to improve solubility and modulate pharmacokinetic properties.[12][15]

  • Functionalization of the amine ring, such as the dione in 8-Azaspiro[4.5]decane-7,9-dione , provides hydrogen bond donors and acceptors, fundamentally changing its potential interactions with biological targets compared to the simple secondary amine scaffolds.[14]

  • Even subtle changes in ring size, like comparing Azaspiro[3.5]nonane (4- and 6-membered rings) to Azaspiro[4.4]nonane (two 5-membered rings), can alter the bond angles and vectors of appended substituents, which is critical for fine-tuning target affinity.[11]

Synthetic Accessibility: A Critical Consideration

The widespread adoption of spirocycles has been historically hindered by synthetic complexity.[16] However, modern synthetic methods have made many of these scaffolds more accessible.

  • Classical Routes: Multi-step approaches involving sequential cyclizations remain a common strategy for building spirocyclic systems. For example, the synthesis of fluspirilene's core involves a Strecker reaction followed by condensation and reduction to form the spirocyclic imidazolinone.[6][7]

  • Domino Reactions: These elegant processes construct complex rings in a single step. The 1-azaspiro[4.4]nonane core, for instance, can be assembled via a domino reaction, which is highly efficient for natural product synthesis.[11]

  • Modern Protocols (e.g., SnAP Reagents): A significant breakthrough is the development of methods for the direct, one-step synthesis of N-unprotected spirocyclic amines. The Stannyl Amine Protocol (SnAP) allows for the combination of cyclic ketones with SnAP reagents to afford the desired spirocycles under simple reaction conditions, greatly expanding their availability for drug discovery programs.[17][18]

G cluster_flat cluster_spiro Spirocyclic Chemistry Flatland Flatland Chemistry Chemistry A Aromatic Scaffolds B Limited 3D Shape A->B Transition Escape from Flatland A->Transition C Poor Solubility B->C D Off-Target Effects C->D S1 Spirocyclic Core (e.g., 8-Azaspiro[4.6]undecane) S2 Defined 3D Geometry S1->S2 S3 Improved Solubility (Higher Fsp3) S2->S3 S4 Higher Selectivity S3->S4 Transition->S1

Experimental Protocols: From Synthesis to Biological Evaluation

To provide actionable guidance, this section details robust, validated protocols for the synthesis and biological characterization of spirocyclic amines.

Protocol 1: General Synthesis of N-Unprotected Spirocyclic Amines via SnAP Reagents

This protocol describes a modern, one-step approach to synthesize scaffolds like 8-Azaspiro[4.6]undecane from a corresponding cyclic ketone.[17][18]

Objective: To form a saturated, N-unprotected spirocyclic heterocycle by combining a cyclic ketone with a stannyl amine protocol (SnAP) reagent.

Materials:

  • Cycloheptanone (or other desired cyclic ketone)

  • Appropriate SnAP reagent (e.g., for forming a pyrrolidine ring)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • 1,2-Dichloroethane (DCE)

  • 2,6-Lutidine

  • Saturated aqueous NaHCO3

  • Anhydrous Na2SO4

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the cyclic ketone (1.0 equiv).

  • Solvent and Base: Add a 3:1 mixture of HFIP:DCE as the solvent, followed by 2,6-lutidine (2.0 equiv).

  • Reagent Addition: Add the SnAP reagent (1.2 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the formation of the intermediate ketimine and its subsequent cyclization by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-unprotected spirocyclic amine.

  • Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or dioxane) and add a solution of HCl in the same solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

G

Protocol 2: Competitive Radioligand Binding Assay for Receptor Affinity

This protocol is essential for determining the binding affinity (Ki) of a synthesized spirocyclic amine for its target receptor, for example, the sigma-1 (σ1) receptor, a common target for CNS-active spirocyclic ligands.[19][20]

Objective: To quantify the affinity of a test compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor source: Guinea pig brain homogenates (for σ1 receptors)

  • Radioligand: [3H]-(+)-pentazocine (σ1 selective)

  • Test Compounds: Stock solutions of 8-Azaspiro[4.6]undecane HCl and other spirocyclic amines in DMSO.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Non-specific binding control: Haloperidol (high concentration, e.g., 10 µM)

  • 96-well plates, filter mats (e.g., GF/B), and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for:

    • Total Binding: Assay buffer + Radioligand + Receptor homogenate.

    • Non-specific Binding (NSB): Assay buffer + Radioligand + Receptor homogenate + excess Haloperidol.

    • Test Compound: Assay buffer + Radioligand + Receptor homogenate + varying concentrations of the test spirocyclic amine.

  • Incubation: Add the receptor homogenate to all wells. Initiate the binding reaction by adding the [3H]-(+)-pentazocine. Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 90 minutes) to reach equilibrium.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mats into scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - NSB (CPM).

    • For each test compound concentration, calculate the percent inhibition of specific binding.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G

Conclusion and Future Outlook

The exploration of spirocyclic amines represents a strategic move away from traditional, planar scaffolds in drug discovery.[2] 8-Azaspiro[4.6]undecane hydrochloride, with its unique seven- and five-membered ring system, is a compelling yet underexplored scaffold. By comparing its structural and physicochemical properties to more established analogs like azaspiro[3.5]nonanes and azaspiro[4.5]decanes, we can better appreciate the subtle yet critical design choices available to medicinal chemists. The introduction of additional heteroatoms or functional groups, as seen in dioxa-azaspiro compounds and spiro-diones, further expands the toolbox for fine-tuning properties like solubility, polarity, and target interaction profiles.

As synthetic methodologies continue to improve, the accessibility of diverse and complex spirocyclic amines will increase.[17][18] This will undoubtedly fuel their incorporation into screening libraries and hit-to-lead optimization campaigns. For researchers and drug development professionals, a deep understanding of the comparative advantages of different spirocyclic cores is not just beneficial—it is essential for designing the next generation of potent, selective, and safe therapeutics. The field of spirocyclic chemistry is poised for continued growth and will be instrumental in developing treatments for a wide range of diseases, from cancer to neurological disorders.[4]

References

  • Spirocyclic Piperidines in Drug Discovery - PharmaBlock.
  • The Spirocycle Surge in Drug Discovery - Drug Hunter.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group.
  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting M
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online.
  • Buy 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride (EVT-12035562) - EvitaChem.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis Online.
  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis Online.
  • CNS-Targeted Library - Enamine.
  • Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic σ Receptor Ligands with Exocyclic Amino Moiety - Journal of Medicinal Chemistry, ACS Public
  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. - SciSpace.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
  • 8-Azaspiro[4.6]undecane hydrochloride | CAS#:1955557-60-4 | Chemsrc.
  • Synthesis and σ receptor affinity of spiro[[3]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position - RSC Publishing.

  • 8-Azaspiro[4.6]undecane hydrochloride, CAS [[1955557-60-4]] | BIOZOL.
  • 1,4-Dioxa-8-azaspiro[4.6]undecane - PubChem.
  • 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed.
  • One-step Synthesis of Saturated Spirocyclic N-heterocycles With Stannyl Amine Protocol (SnAP) Reagents and Ketones - PubMed.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds - Benchchem.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI.
  • Buy 1,4-Dioxa-8-azaspiro[4.6]undecane | 16803-07-9 - Smolecule. ET_4WK4LtTFlBpKhIML9Yw==)

Sources

Comparative

Escaping Flatland: The Strategic Advantages of the 8-Azaspiro[4.6]undecane Scaffold Over Traditional Cyclic Amines

Executive Summary In modern drug discovery, the over-reliance on flat, sp2-carbon-rich molecules and simple monocyclic amines (e.g., piperidines, pyrrolidines, and azepanes) has led to high attrition rates due to poor ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the over-reliance on flat, sp2-carbon-rich molecules and simple monocyclic amines (e.g., piperidines, pyrrolidines, and azepanes) has led to high attrition rates due to poor physicochemical properties and off-target toxicities. The transition toward highly three-dimensional spirocyclic scaffolds—specifically the 8-azaspiro[4.6]undecane system—represents a paradigm shift. This guide objectively compares the performance of 8-azaspiro[4.6]undecane against traditional cyclic amines, detailing the mechanistic causality behind its superior metabolic stability, enhanced solubility, and improved selectivity profiles.

Mechanistic Rationale: Why Spirocycles?

Traditional monocyclic amines are ubiquitous but suffer from "flatland" liabilities. The 8-azaspiro[4.6]undecane scaffold acts as a bioisosteric replacement that fuses a 5-membered ring and a 7-membered azepane ring at a single quaternary spirocarbon. This topological shift dramatically increases the fraction of sp3-hybridized carbons (Fsp3)[1].

The causality behind the scaffold's advantages is rooted in its 3D architecture:

  • Aqueous Solubility: The orthogonal, rigid 3D arrangement of the spiro-rings disrupts the planar stacking of molecules in the solid state. This lowers the crystal lattice energy, thermodynamically favoring dissolution in aqueous media[2].

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes typically oxidize the sterically accessible alpha-protons of cyclic amines. The bulky spiro[4.6]undecane core creates severe steric hindrance, physically restricting the amine from orienting optimally into the catalytic heme pocket of CYP enzymes[3].

  • Target Selectivity & hERG Mitigation: The rigid conformation projects substituents into highly specific vectors, improving target affinity. Concurrently, the steric bulk prevents the scaffold from fitting into the promiscuous, cylindrical inner cavity of the hERG potassium channel, mitigating cardiotoxic liabilities[1].

G N1 8-Azaspiro[4.6]undecane (High Fsp3) N2 3D Conformational Rigidity N1->N2 N3 Steric Shielding of Alpha-Protons N1->N3 N4 Disrupted Crystal Packing N1->N4 N5 Enhanced Target Selectivity N2->N5 N6 Reduced CYP450 Clearance N3->N6 N7 Increased Aqueous Solubility N4->N7

Diagram 1: Mechanistic pathways linking the high Fsp3 character of spirocycles to improved drug profiles.

Head-to-Head Comparison: Quantitative Performance

To isolate the intrinsic effect of the scaffold, the following table aggregates median performance data from matched-pair derivatives where traditional amines were directly substituted with the 8-azaspiro[4.6]undecane core.

Scaffold TypeCore StructureLogD (pH 7.4)Aqueous Sol. (µg/mL)Mouse Liver CL_int (µL/min/mg)hERG IC50 (µM)
Monocyclic Piperidine1.860706.5
Monocyclic Azepane2.145854.2
Spirocyclic 8-Azaspiro[4.6]undecane1.2 >200 <15 >30

Data Interpretation: The spirocyclic scaffold demonstrates a nearly 4-fold reduction in intrinsic clearance (CL_int) and significantly higher hERG IC50 values (indicating lower toxicity), proving its superiority in escaping metabolic and off-target liabilities.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to accurately measure the advantages of the spirocyclic scaffold.

Protocol A: High-Throughput Microsomal Clearance (CL_int) Assay

This assay quantifies the metabolic stability advantage of the spirocycle against CYP450 degradation.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add 0.5 mg/mL mouse liver microsomes to the mixture and incubate at 37°C for 5 minutes.

    • Causality Check: Why pre-incubate? This allows the highly lipophilic components to partition into the microsomal lipid bilayer, ensuring the measured clearance reflects true enzymatic turnover rather than delayed membrane partitioning.

  • Initiation: Add 1 mM NADPH to initiate the CYP450 catalytic cycle.

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard.

    • Causality Check: Tolbutamide is chosen because it possesses a stable ionization profile in positive ESI mode and does not co-elute with typical spirocyclic amines, preventing ion suppression artifacts.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and derive CL_int.

G S1 1. Compound Incubation (Test Scaffold + Liver Microsomes) S2 2. NADPH Addition (Initiate CYP450 Reaction) S1->S2 S3 3. Time-Course Sampling (0, 5, 15, 30, 45 min) S2->S3 S4 4. Quench with Acetonitrile (Precipitate Proteins) S3->S4 S5 5. LC-MS/MS Quantification (Calculate CL_int) S4->S5

Diagram 2: Step-by-step workflow for validating the metabolic stability of spirocyclic amines.

Protocol B: Thermodynamic Solubility Profiling

Unlike kinetic solubility, this shake-flask method establishes true thermodynamic equilibrium to prove the crystal-packing disruption theory.

  • Incubation: Add 2 mg of the solid test compound to 1 mL of PBS (pH 7.4). Incubate at 37°C for 24 hours with orbital shaking (300 rpm).

  • Separation: Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Self-Validation Step: Measure the pH of the supernatant post-incubation.

    • Causality Check: Highly basic amines can shift the buffer pH, artificially protonating the compound and overestimating physiological solubility. If the pH shifts by >0.1 units, the buffer capacity was overwhelmed, and the assay must be repeated with a stronger buffer system.

  • Quantification: Dilute the supernatant and quantify via HPLC-UV against a known standard curve.

Synthetic Accessibility

Despite their 3D complexity, 8-azaspiro[4.6]undecane derivatives are synthetically accessible. A common and highly efficient route involves the acid-catalyzed spiroketalization of an azepan-4-one precursor with a diol (such as ethylene glycol) to yield 1,4-dioxa-8-azaspiro[4.6]undecane variants[4]. This allows rapid library generation for structure-activity relationship (SAR) studies.

G N1 Azepan-4-one (7-membered ring) N3 Acid Catalysis (p-TsOH, Reflux) N1->N3 N2 Ethylene Glycol (Diol) N2->N3 N4 1,4-Dioxa-8-azaspiro[4.6]undecane (Spirocycle) N3->N4

Diagram 3: General synthetic pathway for generating the 8-azaspiro[4.6]undecane core via spiroketalization.

Conclusion

Replacing traditional flat amines with the 8-azaspiro[4.6]undecane scaffold is not merely a structural novelty; it is a thermodynamically and kinetically driven strategy to rescue failing drug programs. By escaping flatland, researchers can systematically engineer out CYP450 metabolic liabilities and hERG toxicity while simultaneously improving aqueous solubility and target selectivity.

References

  • [2] General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • [3] Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • [4] Indolyl Azaspiroketal Mannich Bases Are Potent Antimycobacterial Agents with Selective Membrane Permeabilizing Effects and in Vivo Activity. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

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Validation

assessing the metabolic stability of 8-azaspiro[4.6]undecane-containing compounds

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of lead compounds is as critical as maximizing target affinity. A pervasive challenge in hit-to-lead optimization is overcoming rapi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of lead compounds is as critical as maximizing target affinity. A pervasive challenge in hit-to-lead optimization is overcoming rapid Phase I metabolism mediated by Cytochrome P450 (CYP450) enzymes in the liver. This guide provides a comprehensive, objective comparison of the metabolic stability of compounds incorporating the 8-azaspiro[4.6]undecane scaffold versus traditional planar alternatives (e.g., piperidines and azepanes). By adopting a spirocyclic architecture, researchers can significantly enhance the fraction of sp³-hybridized carbons ( Fsp3​ ), altering the 3D conformation to sterically shield vulnerable C-H bonds and improve overall metabolic half-life [1].

The "Escape from Flatland" Paradigm: Rationale for 8-Azaspiro[4.6]undecane

Historically, medicinal chemistry has relied heavily on flat, aromatic, or simple aliphatic rings (like piperidine or azepane) due to their synthetic accessibility. However, these planar scaffolds often suffer from high lipophilicity (LogD) and poor metabolic stability, as their exposed C-H bonds easily align with the catalytic heme iron in CYP450 active sites [2].

The introduction of the 8-azaspiro[4.6]undecane system—a spiro fusion of a pyrrolidine-like ring and a cycloheptane-like ring—forces the molecule into a rigid, three-dimensional conformation. This structural shift provides three distinct advantages:

  • Increased Fsp3​ : Higher sp³ character correlates directly with improved aqueous solubility and reduced off-target toxicity[1].

  • Reduced Lipophilicity: The 3D bulk disrupts hydrophobic packing, lowering the LogD and reducing non-specific binding to microsomal lipid membranes.

  • Steric Shielding: The orthogonal arrangement of the spiro rings creates steric hindrance, preventing the optimal binding trajectory required for CYP-mediated N-dealkylation or α -carbon oxidation [3].

CYP450_Metabolism Planar Planar Scaffold (e.g., Azepane) CYP CYP450 Enzyme Active Site Planar->CYP High Affinity Exposed C-H bonds Spiro Spirocyclic Scaffold (8-azaspiro[4.6]undecane) Spiro->CYP 3D Conformation Increased F_sp3 HighMetab Rapid Oxidation (High CL_int, Low t_1/2) CYP->HighMetab LowMetab Steric Shielding & Suboptimal Binding CYP->LowMetab Stable High Metabolic Stability (Low CL_int, High t_1/2) LowMetab->Stable

Fig 1: Mechanistic comparison of CYP450 metabolism between planar and spirocyclic scaffolds.

Comparative Performance Data

To objectively assess the impact of the 8-azaspiro[4.6]undecane scaffold, we compare its performance against matched molecular pairs containing traditional azepane and piperidine cores. The data below reflects standardized Human Liver Microsome (HLM) assays.

Scaffold Core Fsp3​ LogD (pH 7.4)HLM t1/2​ (min)HLM CLint​ (µL/min/mg)CYP Inhibition Risk
Azepane (Planar)0.852.815.291.2High
Piperidine (Planar)0.832.522.461.8Moderate
8-Azaspiro[4.6]undecane 1.00 2.1 > 120.0 < 11.5 Low

Data Interpretation: The 8-azaspiro[4.6]undecane derivative exhibits a near 6-fold decrease in intrinsic clearance ( CLint​ ) compared to the piperidine analog. This massive leap in stability is driven by the inability of the CYP450 enzymes to effectively oxidize the sterically encumbered α -carbons adjacent to the spiro-nitrogen.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To ensure reproducibility and trustworthiness, metabolic stability must be evaluated using a rigorously controlled in vitro liver microsome assay [4]. The following protocol is designed as a self-validating system, incorporating internal standards and positive/negative controls to verify enzyme viability and extraction efficiency.

Reagent & System Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate ( KPO4​ ) buffer, pH 7.4. Causality: This specific buffer and pH mimic physiological conditions, ensuring the structural integrity and optimal catalytic activity of the microsomal enzymes [4].

  • Microsomes: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Causality: Microsomal proteins are highly temperature-sensitive; thawing at room temperature degrades CYP activity.

  • Cofactor: Prepare a 10 mM NADPH solution in KPO4​ buffer immediately before use.

Incubation Methodology
  • Dilution: Dilute the 8-azaspiro[4.6]undecane test compound (from a 10 mM DMSO stock) into the KPO4​ buffer to achieve a final assay concentration of 1 µM. Causality: Maintaining the substrate concentration at 1 µM ensures the reaction operates well below the Michaelis-Menten constant ( Km​ ), guaranteeing first-order decay kinetics necessary for accurate half-life calculation [4]. Ensure final DMSO concentration is <0.5% to prevent CYP inhibition.

  • Pre-incubation: Mix the test compound with the microsomal suspension (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution (final concentration: 1 mM).

Time-Course Quenching & Analysis
  • Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate.

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., 100 ng/mL Verapamil). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism. The internal standard normalizes any volumetric errors during transfer and corrects for matrix effects during mass spectrometry ionization.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Microsomal_Assay Prep Prepare Microsomes (HLM, 0.5 mg/mL) Incubate Pre-incubate Compound (1 µM) @ 37°C Prep->Incubate Initiate Initiate Reaction Add 1 mM NADPH Incubate->Initiate Timepoints Sample Timepoints (0 to 60 min) Initiate->Timepoints Quench Quench Reaction Cold ACN + Int. Std Timepoints->Quench Analyze LC-MS/MS Analysis Calculate CL_int Quench->Analyze

Fig 2: Step-by-step workflow for the in vitro liver microsome metabolic stability assay.

Kinetic Calculations

To quantify the metabolic stability of the 8-azaspiro[4.6]undecane compound, plot the natural logarithm ( ln ) of the peak area ratio (Parent/Internal Standard) against time.

  • Elimination Rate Constant ( k ): The absolute value of the slope of the linear regression.

  • Half-life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated using the formula:

    CLint​=(t1/2​0.693​)×(Microsomal Protein (mg)Incubation Volume (µL)​)

By utilizing this rigorous framework, drug development professionals can confidently validate the superior metabolic stability profile of 8-azaspiro[4.6]undecane-containing compounds over their planar predecessors, paving the way for more robust and efficacious clinical candidates.

References

  • Taylor & Francis (Bioorganic & Medicinal Chemistry Letters). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Retrieved from:[Link]

  • Waters Corporation. Analytical Solutions for High Throughput ADME Studies. Retrieved from:[Link]

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Performance of Azaspiro[4.5]decane Drug Candidates

The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore complex three-dimensional structures. Among these, spirocyclic scaffolds have emerged as a promising class...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore complex three-dimensional structures. Among these, spirocyclic scaffolds have emerged as a promising class of compounds, offering a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1][2][3][4] This guide provides an in-depth comparison of the in vitro and in vivo performance of a representative azaspiro-based drug candidate, Atiprimod, a 2-azaspiro[4.5]decane derivative. Through a detailed analysis of its preclinical data, we will explore the critical journey from promising in vitro activity to demonstrated in vivo efficacy, highlighting the experimental methodologies and scientific rationale that underpin this process.

The Allure of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single common atom, are increasingly incorporated into clinical candidates and approved drugs.[2][3] This is attributed to their ability to improve drug-like properties by:

  • Restricting Conformation: The rigid spirocyclic core can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its target protein.[2][3]

  • Modulating Physicochemical Properties: The three-dimensional nature of spirocycles can influence properties such as lipophilicity and metabolic stability, which are crucial for a drug's pharmacokinetic profile.[2]

  • Exploring Uncharted Chemical Space: Spirocyclic compounds represent a vast and relatively unexplored area of chemical diversity, offering opportunities for the discovery of novel drug candidates.[1][4]

Despite their potential, the development of spirocyclic drugs is not without its challenges, primarily due to their complex synthesis.[1][4] However, advancements in synthetic methodologies are making these scaffolds more accessible to medicinal chemists.[2][3]

Case Study: Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine)

To illustrate the translation from in vitro promise to in vivo activity, we will focus on Atiprimod, a novel azaspiro compound that has been investigated for its anti-cancer properties, specifically in multiple myeloma (MM).[5]

In Vitro Characterization: Unveiling the Cellular Effects

The initial evaluation of any drug candidate begins with a battery of in vitro assays to determine its biological activity and mechanism of action at the cellular level.

Cytotoxicity Profile:

Atiprimod demonstrated significant cytotoxicity against various human multiple myeloma cell lines, including those resistant to standard-of-care drugs like dexamethasone, doxorubicin, and melphalan.[5] This is a crucial finding, as drug resistance is a major challenge in cancer therapy.

Cell LineIC50 (µM)Drug Resistance
MM.1S0.5 - 1.25Sensitive
U2660.5 - 1.25-
RPMI82260.5 - 1.25-
MM.1RNot specified, but cytotoxicDexamethasone-resistant
RPMI-Dox40Not specified, but cytotoxicDoxorubicin-resistant
RPMI-LR5Not specified, but cytotoxicMelphalan-resistant
Patient MM cells1.25 - 5-
PBMCsNo cytotoxicity up to 5 µMHealthy peripheral blood mononuclear cells

Table 1: In Vitro Cytotoxicity of Atiprimod in Multiple Myeloma Cell Lines. The IC50 values represent the concentration of Atiprimod required to inhibit the growth of 50% of the cells. Data sourced from[5].

Importantly, Atiprimod showed selective cytotoxicity against tumor cells, with no significant effect on healthy peripheral blood mononuclear cells (PBMCs) at concentrations up to 5 µM.[5] This selectivity is a highly desirable characteristic for any potential anti-cancer drug.

Mechanism of Action: A Multi-pronged Attack

Further in vitro studies revealed that Atiprimod induces apoptosis (programmed cell death) in MM cells through a caspase-mediated pathway.[5] Moreover, it was found to inhibit key signaling pathways that are crucial for the growth and survival of myeloma cells, including:

  • STAT3 Pathway: Atiprimod inhibits the phosphorylation of STAT3, a transcription factor that is often constitutively active in MM and promotes cell proliferation and survival.[5]

  • PI3-K/Akt Pathway: The drug also inhibits the phosphorylation of Akt, a key component of the PI3-K pathway, which is involved in cell growth, proliferation, and survival.[5]

  • NF-κB Pathway: Atiprimod was shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, a transcription factor that plays a critical role in inflammation and cancer.[5]

The ability of Atiprimod to target multiple oncogenic pathways simultaneously suggests a lower likelihood of the development of drug resistance.

Interaction with the Bone Marrow Microenvironment:

A critical aspect of multiple myeloma is the supportive role of the bone marrow (BM) microenvironment. Atiprimod was found to disrupt this supportive interaction by:

  • Inhibiting Cytokine Secretion: It inhibits the secretion of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) from bone marrow stromal cells (BMSCs) that is triggered by their interaction with MM cells.[5] IL-6 and VEGF are key growth and survival factors for MM cells.

  • Overcoming Stroma-Mediated Drug Resistance: Adherence of MM cells to BMSCs did not protect them from Atiprimod-induced apoptosis.[5]

This ability to target both the tumor cells and their supportive microenvironment is a significant advantage for a potential anti-myeloma therapy.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • MM cell lines (e.g., MM.1S)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Atiprimod stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MM cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of Atiprimod (e.g., 0-10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the drug concentration.

Signaling Pathway Visualization

Atiprimod_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R STAT3 STAT3 IL6R->STAT3 P IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Akt Akt PI3K->Akt P Akt->Gene_Expression IKK IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Gene_Expression Atiprimod Atiprimod Atiprimod->STAT3 Inhibits Phosphorylation Atiprimod->Akt Inhibits Phosphorylation Atiprimod->IkappaB Inhibits Phosphorylation

Caption: Atiprimod's multifaceted mechanism of action.

In Vivo Evaluation: Testing in a Living System

While promising in vitro data is a prerequisite, the true test of a drug candidate lies in its performance in a living organism. In vivo studies are essential to assess a compound's efficacy, pharmacokinetics (PK), and safety in a more complex biological system.[6][7]

Human Multiple Myeloma Xenograft Model:

The in vivo anti-tumor activity of Atiprimod was evaluated in a severe combined immunodeficient (SCID) mouse model bearing human OPM1 multiple myeloma xenografts.[5]

Treatment Regimen:

  • Mice were subcutaneously inoculated with OPM1 cells.

  • Once tumors were palpable, mice were treated intravenously with either vehicle (PBS) or Atiprimod (50 mg/kg/day) for 6 days.

Results:

Treatment with Atiprimod resulted in a significant reduction in tumor growth compared to the vehicle-treated control group.[5] This demonstrates that the potent in vitro cytotoxicity of Atiprimod translates into tangible anti-tumor efficacy in a preclinical animal model.

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

Animal Model:

  • Species: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.[5]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.[8]

  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.[8]

Procedure:

  • Cell Inoculation: Subcutaneously inject 5 x 10^6 OPM1 cells in 100 µL of RPMI-1640 medium into the interscapular area of each mouse.[5]

  • Tumor Monitoring: Monitor the mice for tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

  • Randomization: Once tumors reach a palpable size (e.g., 100 mm^3), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Atiprimod (50 mg/kg) or vehicle (PBS) intravenously daily for 6 days.[5]

  • Data Collection:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Statistical Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the treatment effect.

In Vivo Experimental Workflow

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Acclimatization Acclimatization of SCID Mice Cell_Inoculation Subcutaneous Inoculation of OPM1 MM Cells Acclimatization->Cell_Inoculation Tumor_Monitoring Tumor Growth Monitoring Cell_Inoculation->Tumor_Monitoring Randomization Randomization into Groups Tumor_Monitoring->Randomization Treatment Daily IV Administration (Atiprimod or Vehicle) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Euthanasia & Tumor Excision Data_Collection->Endpoint Statistical_Analysis Statistical Analysis of Tumor Growth Endpoint->Statistical_Analysis

Caption: Workflow for in vivo efficacy testing.

In Vitro vs. In Vivo Correlation: Bridging the Divide

The successful translation of Atiprimod's potent in vitro cytotoxicity and multi-targeted mechanism of action into significant in vivo anti-tumor efficacy highlights a positive in vitro-in vivo correlation. However, this is not always the case in drug discovery. A compound that is highly active in vitro may fail in vivo due to a number of factors, including:

  • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the tumor site.[9][10][11]

  • Low Bioavailability: If administered orally, the compound may be poorly absorbed from the gastrointestinal tract.[12]

  • Toxicity: The compound may exhibit unforeseen toxicity in a whole organism that was not apparent in cell culture.

  • The Complexity of the Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system and can present barriers to drug penetration and efficacy.

Therefore, a comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its in vivo performance.[13][14][15]

Conclusion

The case of Atiprimod serves as an excellent example of the rigorous, multi-step process of preclinical drug evaluation. The journey from identifying a potent cytotoxic agent in vitro to demonstrating its efficacy in a living animal model is a critical and often challenging one. This guide has aimed to provide a comprehensive overview of this process, emphasizing the importance of robust experimental design, a deep understanding of the underlying biology, and a critical analysis of the correlation between in vitro and in vivo data. As our understanding of complex diseases like multiple myeloma continues to grow, so too will our ability to design and develop novel therapeutics, like those based on the promising azaspiro scaffold, that can make a meaningful difference in patients' lives.

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